molecular formula C3H9BrOS B049335 Trimethylsulfoxonium Bromide CAS No. 25596-24-1

Trimethylsulfoxonium Bromide

Cat. No.: B049335
CAS No.: 25596-24-1
M. Wt: 173.07 g/mol
InChI Key: KEPJZBFFLDRKSF-UHFFFAOYSA-M
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Description

Trimethylsulfoxonium bromide is a highly valuable, crystalline organosulfur reagent primarily recognized for its role as a potent methylene transfer agent. Its principal research application lies in the generation of dimethylsulfoxonium methylide, a nucleophilic ylide used in the Corey-Chaykovsky reaction. This reaction is pivotal for the synthesis of epoxides from aldehydes and ketones, and for the formation of cyclopropanes from α,β-unsaturated carbonyl compounds, offering a valuable alternative to the traditional sulfur ylide, dimethylsulfonium methylide, due to its enhanced stability and ease of handling. The mechanism involves deprotonation of the sulfoxonium salt with a strong base, such as sodium hydride, to form the reactive ylide, which then attacks electrophilic carbon centers.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPJZBFFLDRKSF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](=O)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456116
Record name Trimethylsulfoxonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25596-24-1
Record name Trimethylsulfoxonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylsulfoxonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethylsulfoxonium (B8643921) bromide, a versatile reagent in organic synthesis. The document details established synthetic protocols, presents key physicochemical and characterization data in a structured format, and visualizes the underlying chemical processes and workflows.

Introduction

Trimethylsulfoxonium bromide, with the chemical formula C₃H₉BrOS, is a sulfoxonium salt that serves as a valuable precursor in various chemical transformations.[1][2] It is widely recognized for its role in the generation of dimethylsulfoxonium methylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and other valuable organic motifs.[3] This guide consolidates the essential technical information required for the preparation and validation of this important synthetic intermediate.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with methyl bromide.[4] Several variations of this method have been developed to optimize yield, safety, and reaction time.

General Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the sulfur atom in dimethyl sulfoxide on the electrophilic methyl group of methyl bromide.

Synthesis_Pathway DMSO Dimethyl Sulfoxide (DMSO) reactants DMSO->reactants MeBr Methyl Bromide (CH3Br) MeBr->reactants TMSOBr This compound product reactants->product Reaction product->TMSOBr

Synthesis of this compound from DMSO and Methyl Bromide.
Experimental Protocols

Several protocols for the synthesis of this compound have been reported, with variations in reaction conditions such as temperature, pressure, and the use of additives to mitigate hazardous side reactions.

Protocol 1: Synthesis at Room Temperature (Atmospheric Pressure)

This method involves a long reaction time but avoids the need for specialized high-pressure equipment.

  • Procedure: In a well-ventilated fume hood, combine dimethyl sulfoxide and trimethyl orthoformate (as a scavenger) in a suitable reaction vessel.[5] Slowly add methyl bromide to the stirred mixture.[5] The vessel is then sealed and connected to a gas trap containing dimethyl sulfoxide to capture any escaping methyl bromide.[5] The reaction mixture is left to stir at room temperature for approximately 28 days.[5] The resulting crystalline product is collected by filtration, washed with isopropanol, and dried in an oven at 100°C for 18 hours.[5]

  • Yield: Approximately 55% (crude).[5]

Protocol 2: Synthesis under Pressure

This protocol significantly reduces the reaction time by employing elevated temperature and pressure.

  • Procedure: A 2-liter glass pressure vessel is charged with dimethyl sulfoxide and trimethyl orthoformate.[6] Methyl bromide is then introduced with adequate ventilation while stirring.[6] The vessel is sealed and heated to 65°C for 55 hours in a glycol bath, with the temperature monitored and controlled.[6] After cooling to room temperature, the vessel is vented. The crystalline product is collected by filtration, washed with benzene, and dried in a vacuum oven at 50°C for two hours.[6]

  • Yield: Approximately 80%.[6]

Protocol 3: Synthesis with Continuous Addition of Methyl Bromide

This method improves safety and control over the exothermic reaction by the continuous or intermittent addition of methyl bromide.

  • Procedure: A mixture of dimethyl sulfoxide and a stabilizing agent (e.g., trimethyl orthoformate) is heated to 50-75°C. Methyl bromide is then added intermittently or continuously under atmospheric pressure, maintaining the reaction temperature. The final molar ratio of methyl bromide to dimethyl sulfoxide is typically between 0.40:1 and 0.70:1. After the addition is complete, the mixture is stirred at 50-75°C for an additional 3 to 18 hours.

  • Yield: High yields are reported with improved safety.

Synthesis Data Summary
ParameterProtocol 1 (Room Temp)Protocol 2 (Pressure)Protocol 3 (Continuous Addition)
Temperature Room Temperature65°C[6]50-75°C
Pressure Atmospheric> 1 atmAtmospheric
Reaction Time ~28 days[5]55 hours[6]3-18 hours (post-addition)
Scavenger Trimethyl orthoformate[5]Trimethyl orthoformate[6]Trimethyl orthoformate or other stabilizing agents
Crude Yield ~55%[5]~80%[6]High
Purification Isopropanol wash[5]Benzene wash[6]Varies
Final Yield Not specified~90% after purification[5]Not specified

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[7] It is soluble in polar solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and is hygroscopic in nature.[1][7]

PropertyValueSource
Molecular Formula C₃H₉BrOS[2]
Molecular Weight 173.07 g/mol [2]
Appearance White to off-white crystalline powder[7]
Melting Point 188-191°C[8]
195-198°C (decomposes)[7]
Density 1.76 g/cm³ (estimated)[7]
Solubility Soluble in water, DMF, DMSO[7]
Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular structure of the trimethylsulfoxonium cation, with three equivalent methyl groups, a single proton resonance and a single carbon resonance are expected in the ¹H and ¹³C NMR spectra, respectively.

  • ¹³C NMR: Similarly, a single resonance is anticipated in the ¹³C NMR spectrum.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. A key feature is the strong S=O stretching vibration.

Functional GroupExpected Absorption Range (cm⁻¹)
S=O Stretch1050–1100
C-H Stretch (methyl)2900-3000
C-H Bend (methyl)1350-1470

Experimental Workflow and Logic

The overall process of synthesizing and characterizing this compound follows a logical progression from reaction setup to final product validation.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification (Optional) cluster_characterization Characterization Reactants Combine DMSO, Methyl Bromide, and Scavenger Reaction Controlled Reaction (Temp, Pressure, Time) Reactants->Reaction Isolation Product Isolation (Filtration) Reaction->Isolation Washing Washing with Solvent Isolation->Washing Drying Drying (Air or Vacuum Oven) Washing->Drying Recrystallization Recrystallization Drying->Recrystallization If necessary Phys_Prop Physical Properties (Melting Point, Appearance) Drying->Phys_Prop Recrystallization->Phys_Prop Spectroscopy Spectroscopic Analysis (NMR, IR) Phys_Prop->Spectroscopy Purity Purity Analysis (e.g., HPLC) Spectroscopy->Purity

General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined the key methodologies for the synthesis of this compound and the analytical techniques for its characterization. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the reliable preparation and validation of this important synthetic building block. Adherence to appropriate safety precautions is paramount when handling the reagents and performing the synthetic procedures described herein.

References

The Formation of Dimethylsulfoxonium Methylide from Trimethylsulfoxonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and quantitative aspects of generating dimethylsulfoxonium methylide, a crucial sulfur ylide, from its precursor, trimethylsulfoxonium (B8643921) bromide. This ylide is a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines, which are pivotal intermediates in pharmaceutical development.

Core Mechanism of Ylide Formation

The formation of dimethylsulfoxonium methylide from trimethylsulfoxonium bromide is an acid-base reaction. It involves the deprotonation of a methyl group of the trimethylsulfoxonium cation by a strong base. The positive charge on the sulfur atom increases the acidity of the adjacent methyl protons, facilitating their abstraction.

The reaction proceeds as follows: A strong base, typically sodium hydride (NaH) or potassium tert-butoxide (KOtBu), removes a proton from one of the methyl groups of the trimethylsulfoxonium cation. This results in the formation of the dimethylsulfoxonium methylide ylide, a species with a negatively charged carbon adjacent to a positively charged sulfur.[1][2] The choice of base and solvent is critical for the efficiency of the reaction and the stability of the resulting ylide.[3]

The pKa of the trimethylsulfoxonium ion in dimethyl sulfoxide (B87167) (DMSO) is approximately 18.2, indicating the need for a strong base for efficient deprotonation.[4]

Quantitative Data

ParameterValueNotes
pKa of Trimethylsulfoxonium ion 18.2 (in DMSO)Indicates the acidity of the methyl protons.[4]
Typical Yields (Corey-Chaykovsky) 70-95%Yields are for the subsequent reaction of the in situ generated ylide.
Common Bases Sodium Hydride (NaH), Potassium tert-Butoxide (KOtBu)Strong bases are required for efficient deprotonation.[1][2]
Common Solvents Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Polar aprotic solvents are preferred.[3]

Experimental Protocols

The following are detailed methodologies for the in situ generation of dimethylsulfoxonium methylide from a trimethylsulfoxonium salt and its subsequent use in a Corey-Chaykovsky reaction. While many literature procedures specify the iodide salt, the protocol is analogous for the bromide salt.

Ylide Generation using Sodium Hydride in DMSO

This protocol is adapted from established procedures for the Corey-Chaykovsky reaction.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aldehyde or Ketone substrate

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous DMSO to the flask under a nitrogen atmosphere.

  • Stir the suspension at room temperature for 15-20 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion.

  • Add this compound (1.0 equivalent) portionwise to the stirred solution at room temperature.

  • Stir the resulting mixture for an additional 10-15 minutes to ensure complete formation of the dimethylsulfoxonium methylide.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude epoxide product, which can be further purified by column chromatography.

Mandatory Visualizations

Mechanism of Ylide Formation

ylide_formation cluster_reactants Reactants cluster_products Products TMSOX This compound [(CH₃)₃SO]⁺Br⁻ Ylide Dimethylsulfoxonium Methylide (CH₃)₂SO=CH₂ TMSOX->Ylide Deprotonation Base Strong Base (B⁻) ConjAcid Conjugate Acid (BH) Base->ConjAcid Proton Abstraction experimental_workflow A 1. Prepare NaH suspension in anhydrous DMSO B 2. Add this compound A->B C 3. Stir to form Dimethylsulfoxonium Methylide B->C D 4. Cool to 0°C C->D E 5. Add Aldehyde/Ketone substrate D->E F 6. Reaction at room temperature E->F G 7. Aqueous workup and extraction F->G H 8. Purification G->H

References

physical and chemical properties of Trimethylsulfoxonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) bromide, a versatile and reactive organosulfur compound, serves as a cornerstone reagent in modern organic synthesis. Its utility is most prominently showcased in the generation of dimethylsulfoxonium methylide, a key intermediate for the renowned Corey-Chaykovsky reaction. This reaction provides a powerful and stereoselective method for the formation of epoxides, aziridines, and cyclopropanes, which are crucial structural motifs in numerous pharmaceuticals and biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of trimethylsulfoxonium bromide, detailed experimental protocols for its synthesis and key reactions, and visualizations of its reaction mechanisms.

Core Properties of this compound

This compound is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] It is soluble in polar solvents such as water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), but insoluble in non-polar solvents.[1][3]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₃H₉BrOS[4]
Molecular Weight 173.07 g/mol [4]
Appearance White to off-white crystalline powder[3][5]
Melting Point 195-198 °C (decomposes)[5]
Solubility Soluble in water, DMF, DMSO[5]
Purity (typical) ≥99.0% (by HPLC)[5]
Water Content (typical) ≤0.5% (by Karl Fischer)[5]
Spectroscopic DataChemical Shift (ppm)SolventNotesSource(s)
¹H NMR ~3.9 (singlet, 9H)DMSO-d₆Based on data for Trimethylsulfoxonium iodide[6]
¹³C NMR Not explicitly foundDMSO-d₆-

Synthesis of this compound

The direct reaction of dimethyl sulfoxide (DMSO) with methyl bromide is a known method for synthesizing this compound; however, this reaction can be hazardous due to its exothermic nature and the potential for explosive decomposition.[3] A safer and more controlled synthesis involves the use of a stabilizing agent, such as trimethyl orthoformate, to scavenge acidic byproducts that can catalyze decomposition.[2][3]

Experimental Protocol: Synthesis with Trimethyl Orthoformate

This protocol is based on established, safer procedures for the synthesis of this compound.[1][2][3]

Materials:

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Methyl bromide

  • Trimethyl orthoformate

  • Isopropanol (B130326) (for washing)

  • Benzene (B151609) or Toluene (for washing)

  • Reaction vessel (pressure-rated glass vessel or a three-necked flask with a condenser and gas inlet)

  • Stirring apparatus

  • Heating mantle or oil bath

  • Cooling bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine anhydrous dimethyl sulfoxide and a molar equivalent of trimethyl orthoformate. The molar ratio of methyl bromide to DMSO should be in the range of 0.40:1 to 0.70:1.[1]

  • Reaction Conditions: Heat the mixture to a temperature between 50 °C and 75 °C with constant stirring.[1]

  • Addition of Methyl Bromide: Slowly add methyl bromide to the reaction mixture. The addition rate should be controlled to maintain a gentle reflux.[1]

  • Reaction Time: Continue stirring the reaction mixture at the specified temperature. The reaction time can range from several hours to a few days, with reported yields of up to 80% under optimized conditions.[7] For instance, heating at 60-65 °C for 48-55 hours can provide a yield of about 80%.[3]

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The crystalline product will precipitate out of the solution.

  • Purification:

    • Filter the crude product and wash it with a suitable solvent such as isopropanol or benzene to remove unreacted starting materials and byproducts.[1][2]

    • Dry the purified white crystals under vacuum at approximately 50 °C for several hours.[3]

Chemical Properties and Key Reactions

This compound is primarily used as a precursor for the in-situ generation of dimethylsulfoxonium methylide, a sulfur ylide. This is achieved by deprotonating the trimethylsulfoxonium cation with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in a solvent like DMSO.[8]

The Corey-Chaykovsky Reaction

The generated dimethylsulfoxonium methylide is a key reagent in the Corey-Chaykovsky reaction, which is a versatile method for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and α,β-unsaturated carbonyls, respectively.[9][10]

The reaction proceeds via the nucleophilic attack of the ylide on the electrophilic carbon of the substrate, followed by an intramolecular substitution to form the three-membered ring and dimethyl sulfoxide (DMSO) as a byproduct.[9]

Experimental Protocol: Epoxidation using the Corey-Chaykovsky Reaction

This protocol provides a general procedure for the epoxidation of a ketone.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • The desired ketone or aldehyde

  • Ethyl ether or other suitable extraction solvent

  • Saturated aqueous ammonium (B1175870) chloride (for quenching)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Reaction flask

  • Stirring apparatus

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Ylide Generation: In a dry reaction flask under an inert atmosphere, suspend sodium hydride in anhydrous DMSO. To this suspension, add a solution of this compound in anhydrous DMSO dropwise at room temperature. Stir the mixture for approximately one hour, during which time the evolution of hydrogen gas will be observed, and a solution of dimethylsulfoxonium methylide will be formed.

  • Reaction with Carbonyl: Cool the ylide solution in an ice bath. Add a solution of the ketone or aldehyde in a minimal amount of anhydrous DMSO dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl ether or another suitable organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired epoxide.

Visualizing Reaction Mechanisms

Generation of Dimethylsulfoxonium Methylide

Caption: Formation of the sulfur ylide from its bromide salt.

Corey-Chaykovsky Epoxidation Mechanism

References

Trimethylsulfoxonium Bromide: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of trimethylsulfoxonium (B8643921) bromide in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. The guide includes a summary of known solubility data, a detailed experimental protocol for determining solubility, and visualizations of key processes.

Overview of Trimethylsulfoxonium Bromide

This compound ((CH₃)₃SOBr) is a white to off-white crystalline solid that serves as a key reagent in a variety of organic synthesis applications.[1][2] It is particularly well-known as a precursor for the generation of dimethylsulfoxonium methylide, the Corey-Chaykovsky reagent, which is instrumental in the formation of epoxides, cyclopropanes, and aziridines from carbonyls, α,β-unsaturated carbonyls, and imines, respectively.[3][4][5][6][7] The compound's effectiveness in these synthetic transformations is often dependent on its solubility in the chosen reaction solvent.

Solubility of this compound

The solubility of this compound is a critical factor in its application in organic synthesis, influencing reaction rates, yields, and overall process efficiency. Generally, it is soluble in polar solvents and insoluble in non-polar solvents.[8] The following table summarizes the available qualitative and semi-quantitative solubility data for this compound in a range of common organic solvents.

SolventChemical FormulaPolaritySolubilityNotes
WaterH₂OPolar ProticEasily Soluble / SolubleHigh polarity facilitates dissolution.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSolubleA common solvent for reactions involving this reagent.[2]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSoluble[2]
MethanolCH₃OHPolar ProticSlightly Soluble[1]
EthanolC₂H₅OHPolar ProticAlmost Insoluble[1]
Ethers (general)R-O-R'Generally LowSoluble (in some)[1]
Ketones (general)RC(O)R'Polar AproticSoluble (in some)[1]
Non-polar solvents (e.g., alkanes, aromatics)-Non-polarInsoluble[8]

Experimental Protocol for Solubility Determination

For applications requiring precise knowledge of solubility, the following experimental protocol based on the isothermal saturation method can be employed to determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Vials with sealed caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle, leaving a clear supernatant.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solute Quantification:

    • Gravimetric Method: Transfer the filtered supernatant to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute. Weigh the container with the dried solute. The difference in weight corresponds to the mass of dissolved this compound.

    • Spectroscopic/Chromatographic Method: If a suitable analytical method (e.g., HPLC, UV-Vis) is available, dilute the supernatant to an appropriate concentration and quantify the amount of dissolved solute against a calibration curve.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) using the mass of the dissolved solute and the volume of the solvent used.

  • Replicates: Repeat the experiment at least twice to ensure the reproducibility of the results.

G Experimental Workflow for Solubility Determination A 1. Sample Preparation (Excess solid in vial) B 2. Solvent Addition (Known volume of solvent) A->B C 3. Equilibration (Constant temperature agitation) B->C D 4. Phase Separation (Settle solid) C->D E 5. Sample Withdrawal (Filtered supernatant) D->E F 6. Solute Quantification (e.g., Gravimetric analysis) E->F G 7. Calculation (Solubility in desired units) F->G

Workflow for determining the solubility of a solid in a solvent.

Application Example: The Corey-Chaykovsky Reaction

The solubility of this compound is paramount in its role as a precursor to the Corey-Chaykovsky reagent. The reaction typically involves the deprotonation of the sulfoxonium salt by a strong base in a suitable solvent, such as DMSO, to form the ylide. This ylide then reacts with a carbonyl compound to produce an epoxide.

G Corey-Chaykovsky Reaction Pathway cluster_0 Ylide Formation cluster_1 Epoxidation A This compound [(CH₃)₃SO]⁺Br⁻ C Dimethylsulfoxonium Methylide (Ylide) (CH₃)₂S(O)CH₂ A->C Deprotonation B Strong Base (e.g., NaH) B->C Deprotonation E Betaine Intermediate C->E Nucleophilic Attack D Carbonyl Compound (Aldehyde or Ketone) D->E Nucleophilic Attack F Epoxide E->F Intramolecular Ring Closure G Dimethyl Sulfoxide (DMSO) (Byproduct) E->G Leaving Group

Key steps in the Corey-Chaykovsky epoxidation reaction.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is recommended to determine the solubility experimentally under the specific conditions of your reaction.

References

An In-depth Technical Guide to the Stability and Handling of Trimethylsulfoxonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, reactivity, and safe handling of trimethylsulfoxonium (B8643921) bromide. The information is compiled from various safety data sheets and chemical literature to ensure a thorough understanding for professionals in research and development.

Chemical and Physical Properties

Trimethylsulfoxonium bromide is a white crystalline solid commonly used in organic synthesis, particularly as a precursor to the Corey-Chaykovsky reagent.[1][2] Its physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₃H₉BrOS[3][4]
Molecular Weight 173.07 g/mol [3][4]
Appearance White crystalline solid/powder[2][4]
Melting Point 188-191°C, 252°C (lit.)[3][5]
Solubility Soluble in polar solvents like water and alcohols; insoluble in non-polar solvents.[2]
Density 1.440 g/cm³[4]
Hygroscopic Nature Tends to absorb moisture from the air.[2]

Stability and Decomposition

This compound is generally stable under recommended storage conditions.[6] However, it is susceptible to decomposition under certain conditions, particularly at elevated temperatures.[1]

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[6][7][8]

  • Protect from moisture and direct sunlight.[6][9]

  • Recommended storage is at room temperature in an inert atmosphere.[6]

Thermal Decomposition: The thermal decomposition of this compound is an irreversible process that can be hazardous.[1] The decomposition pathway involves isomerization to an unstable intermediate, which then degrades into several by-products.[1] This process can be autocatalytic and exothermic, especially in the presence of impurities like hydrogen bromide.[1]

Hazardous Decomposition Products: Upon decomposition, this compound can release irritating and toxic gases and vapors, including:

  • Carbon oxides (CO, CO₂)[6]

  • Hydrogen sulfide (B99878) (H₂S)[6]

  • Sulfur oxides

  • Hydrogen bromide (HBr)[1]

The decomposition pathway is visualized in the diagram below.

DecompositionPathway TMSOB This compound Heat Elevated Temperature Isomerization Isomerization TMSOB->Isomerization Heat->Isomerization Initiates Intermediate Dimethylmethoxysulfonium bromide (unstable) Isomerization->Intermediate Decomposition Degradation Intermediate->Decomposition Byproducts Formaldehyde + Dimethyl Sulfide + Hydrogen Bromide Decomposition->Byproducts

Figure 1: Thermal Decomposition Pathway of this compound.

Reactivity

Incompatible Materials:

  • Strong oxidizing agents: Avoid contact with strong oxidizing agents.[6][7]

  • Acids: The presence of acid can lead to the decomposition of dimethyl sulfoxide (B87167), a precursor, which can initiate a continuous decomposition reaction.[4]

Synthesis and Ylide Formation: this compound is synthesized from the reaction of dimethyl sulfoxide (DMSO) and methyl bromide.[1][4] This reaction is exothermic and requires careful temperature control to prevent runaway decomposition.[1][4] A key application of this compound is its conversion to dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent) upon deprotonation with a strong base.[1] This ylide is a valuable intermediate in organic synthesis for the preparation of epoxides and cyclopropanes.[1][2]

The general workflow for the synthesis and subsequent ylide formation is depicted below.

SynthesisYlideFormation cluster_synthesis Synthesis of this compound cluster_ylide Ylide Formation DMSO Dimethyl Sulfoxide (DMSO) Reaction Exothermic Reaction (Controlled Temperature) DMSO->Reaction MeBr Methyl Bromide MeBr->Reaction TMSOB This compound Reaction->TMSOB TMSOB_ylide This compound StrongBase Strong Base (e.g., NaH) Deprotonation Deprotonation StrongBase->Deprotonation Ylide Dimethylsulfoxonium Methylide (Corey-Chaykovsky Reagent) Deprotonation->Ylide TMSOB_ylide->Deprotonation

Figure 2: Synthesis and Ylide Formation Workflow.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to minimize exposure and ensure laboratory safety.[8]

Engineering Controls:

  • Handle in a well-ventilated place.[3]

  • Use local exhaust ventilation to keep airborne concentrations low.[7][8]

  • Ensure safety shower and eye-wash facilities are readily available.[7]

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

PPE TypeSpecificationReferences
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or chemical safety goggles.[3][6][8]
Skin Protection Wear appropriate protective gloves (inspected prior to use) and impervious clothing.[3][6][8]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[6][8]

General Hygiene:

  • Wash hands thoroughly after handling.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not ingest or inhale.[8]

  • Minimize dust generation and accumulation.[8]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.[8]

Exposure RouteFirst Aid ProcedureReferences
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][6][8]
Skin Contact Remove contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes.[3][8]
Eye Contact Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][6][8]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[6] Evacuate personnel to safe areas.[3]

  • Containment: Prevent further leakage or spillage if safe to do so.[6]

  • Cleanup: Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[8] Avoid creating dust.[6]

  • Environmental Precautions: Do not let the chemical enter drains.[3] Discharge into the environment must be avoided.[3]

Experimental Protocols: Illustrative Workflows

While specific experimental protocols for stability and reactivity testing of this compound are not detailed in the provided search results, the following diagrams illustrate generalized workflows for such assessments.

StabilityAssessment start Sample Preparation storage Store under various conditions (e.g., temp, humidity, light) start->storage sampling Periodic Sampling storage->sampling sampling->storage Continue study analysis Analytical Testing (e.g., HPLC, DSC) sampling->analysis data Data Analysis and Degradation Profile analysis->data end Determine Shelf-life data->end

Figure 3: Generalized Workflow for Stability Assessment.

ReactivityAssessment start Prepare Trimethylsulfoxonium Bromide Solution reaction Controlled Reaction (Monitor Temp, Pressure) start->reaction reagent Introduce Reactant (e.g., Oxidizing Agent) reagent->reaction quenching Quench Reaction reaction->quenching analysis Analyze Products (e.g., NMR, GC-MS) quenching->analysis end Determine Reactivity Profile analysis->end

Figure 4: Generalized Workflow for Reactivity Assessment.

Disposal Considerations

Disposal of this compound and its contaminated packaging must be in accordance with applicable regional, national, and local laws and regulations.[6][7] Do not reuse empty containers.[6]

This guide is intended to provide comprehensive information for the safe handling and use of this compound in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) for the material you are using and follow your institution's safety protocols.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of Trimethylsulfoxonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for trimethylsulfoxonium (B8643921) bromide, a versatile reagent in organic synthesis. The document presents quantitative ¹H and ¹³C NMR data in commonly used deuterated solvents, detailed experimental protocols for data acquisition, and visualizations of its chemical structure and key reaction pathways.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for trimethylsulfoxonium bromide in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterium (B1214612) oxide (D₂O). The simplicity of the spectra, characterized by a single peak in both ¹H and ¹³C NMR, is due to the chemical equivalence of the three methyl groups in the molecule.

Table 1: ¹H NMR Data for this compound

SolventChemical Shift (δ) in ppmMultiplicity
DMSO-d₆3.71Singlet
D₂O3.23Singlet

Table 2: ¹³C NMR Data for this compound

SolventChemical Shift (δ) in ppm
DMSO-d₆38.3
D₂OData not available

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, taking into account its hygroscopic nature.

1. Sample Preparation for a Hygroscopic Compound

  • Materials:

    • This compound (hygroscopic solid)

    • Deuterated solvent (DMSO-d₆ or D₂O)

    • NMR tube (5 mm) and cap

    • Spatula

    • Weighing paper

    • Glove box or a dry, inert atmosphere environment

    • Pipette or syringe

  • Procedure:

    • Dry the NMR tube and cap in an oven at 120°C for at least two hours and allow them to cool to room temperature in a desiccator.

    • Perform all sample manipulations within a glove box or under a stream of dry nitrogen to minimize exposure to atmospheric moisture.

    • Weigh approximately 10-20 mg of this compound directly into the clean, dry NMR tube.

    • Using a pipette or syringe, add approximately 0.6-0.7 mL of the desired deuterated solvent (DMSO-d₆ or D₂O) to the NMR tube.

    • Securely cap the NMR tube.

    • Gently vortex or sonicate the tube to ensure the sample is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of particulate matter before inserting it into the NMR spectrometer.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • ¹H NMR Acquisition Parameters (General):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans: 16 to 32 scans, depending on the concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range appropriate for proton spectra, typically 10-15 ppm.

    • Temperature: 298 K (25°C).

    • Referencing: The residual solvent peak of DMSO-d₅ at δ 2.50 ppm or the residual HDO peak in D₂O at δ 4.79 ppm can be used for referencing.

  • ¹³C NMR Acquisition Parameters (General):

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range appropriate for carbon spectra, typically 0-220 ppm.

    • Temperature: 298 K (25°C).

    • Referencing: The solvent peak of DMSO-d₆ at δ 39.52 ppm is used for referencing.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure and a key reaction pathway of this compound.

chemical_structure cluster_main S S⁺ O O⁻ S->O C1 CH₃ S->C1 C2 CH₃ S->C2 C3 CH₃ S->C3 Br Br⁻

Chemical Structure of this compound

reaction_pathway cluster_synthesis Synthesis cluster_ylide_formation Ylide Formation DMSO Dimethyl Sulfoxide (CH₃)₂SO product This compound [(CH₃)₃SO]⁺Br⁻ DMSO->product MeBr Methyl Bromide CH₃Br MeBr->product start_ylide This compound ylide Dimethylsulfoxonium Methylide (Sulfur Ylide) start_ylide->ylide base Strong Base (e.g., NaH) base->ylide

Synthesis and a Key Reaction Pathway

An In-depth Technical Guide to the Infrared Spectroscopy of Trimethylsulfoxonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of trimethylsulfoxonium (B8643921) bromide. It details the characteristic vibrational frequencies, offers a standardized experimental protocol for spectral acquisition, and presents a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize infrared spectroscopy for the characterization of organic salts.

Core Data Presentation: Vibrational Spectroscopy of Trimethylsulfoxonium Bromide

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The data presented in the following table has been compiled from established spectroscopic analysis.

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3000 - 2900C-H stretchStretching
~1470 - 1400CH₃ asymmetric and symmetric deformationBending
~1250 - 1050S=O stretchStretching
~970 - 930CH₃ rockRocking
~780 - 740C-S stretchStretching

Note: The exact peak positions may vary slightly depending on the sample preparation method and the specific instrumentation used.

Experimental Protocols

The acquisition of a high-quality infrared spectrum of solid this compound requires careful sample preparation to minimize scattering of the infrared beam and to ensure a uniform sample concentration. The following are detailed methodologies for two common solid-state sampling techniques.

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-resolution infrared spectra of solid samples.

Materials and Equipment:

  • This compound (analytical grade)

  • Potassium bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 4 hours

  • Agate mortar and pestle

  • Pellet press with a die

  • Infrared spectrometer

Procedure:

  • Grinding: In a dry agate mortar, thoroughly grind approximately 1-2 mg of this compound to a fine powder.

  • Mixing: Add approximately 100-200 mg of dried KBr to the mortar. Gently mix the powders with the pestle, then grind the mixture vigorously for 2-3 minutes to ensure a homogeneous dispersion of the sample in the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture to the die of a pellet press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the infrared spectrometer. Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.

Nujol Mull Method

This technique is an alternative to the KBr pellet method and is particularly useful for samples that are sensitive to pressure or that may react with KBr.

Materials and Equipment:

  • This compound (analytical grade)

  • Nujol (high-purity mineral oil)

  • Agate mortar and pestle

  • Salt plates (e.g., NaCl or KBr)

  • Spatula

  • Infrared spectrometer

Procedure:

  • Grinding: In a dry agate mortar, grind approximately 5-10 mg of this compound to a very fine powder.

  • Mull Formation: Add 1-2 drops of Nujol to the powdered sample in the mortar. Continue to grind the mixture until a uniform, thick paste (mull) is formed.

  • Sample Mounting: Using a spatula, transfer a small amount of the mull to the center of a clean, dry salt plate. Place a second salt plate on top and gently rotate the plates to spread the mull into a thin, even film between the plates.

  • Spectral Acquisition: Place the salt plate assembly in the sample holder of the infrared spectrometer and record the spectrum. A background spectrum of a thin film of Nujol between two salt plates should be recorded and used for spectral subtraction. Note that the characteristic C-H stretching and bending bands of Nujol will be present in the spectrum and may obscure sample bands in these regions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the infrared spectroscopy analysis of this compound.

IR_Analysis_Workflow Infrared Spectroscopy Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectral Analysis start Start: Obtain this compound Sample grind Grind Sample to a Fine Powder start->grind kbr_pellet KBr Pellet Method grind->kbr_pellet Option 1 nujol_mull Nujol Mull Method grind->nujol_mull Option 2 mix_kbr Mix with Dry KBr kbr_pellet->mix_kbr add_nujol Add Nujol to Form a Mull nujol_mull->add_nujol press_pellet Press into a Transparent Pellet mix_kbr->press_pellet acquire_spectrum Acquire Infrared Spectrum press_pellet->acquire_spectrum spread_plates Spread Between Salt Plates add_nujol->spread_plates spread_plates->acquire_spectrum process_data Process Data (e.g., Baseline Correction, Background Subtraction) acquire_spectrum->process_data peak_analysis Identify and Assign Characteristic Peaks process_data->peak_analysis reporting Report Findings peak_analysis->reporting

Caption: Workflow for IR analysis of this compound.

The Pivotal Role of Trimethylsulfoxonium Bromide in Modern Organosulfur Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsulfoxonium (B8643921) bromide has emerged as a cornerstone reagent in organosulfur chemistry, primarily recognized for its critical role in the generation of dimethylsulfoxonium methylide, the key intermediate in the widely applied Corey-Chaykovsky reaction. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of trimethylsulfoxonium bromide, with a particular focus on its utility in the construction of essential organic motifs such as epoxides and cyclopropanes. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a comprehensive summary of its physicochemical and spectroscopic data. Furthermore, this guide illustrates the fundamental reaction pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

Organosulfur compounds are of paramount importance in organic chemistry, finding extensive applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the vast array of organosulfur reagents, sulfoxonium salts, and in particular this compound, have garnered significant attention due to their unique reactivity and synthetic utility.[1] This guide will delve into the core aspects of this compound, providing a technical overview of its significance and practical application in contemporary organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid that is soluble in polar solvents such as water and dimethyl sulfoxide (B87167) (DMSO).[2] Its stability and ease of handling, compared to other related sulfur ylide precursors, make it a preferred reagent in many synthetic applications.[3]

Physical and Chemical Data
PropertyValueReference(s)
Chemical Formula C₃H₉BrOS[4]
Molecular Weight 173.07 g/mol [4]
Appearance White to off-white crystalline powder[2]
Melting Point 188-191 °C[5]
Solubility Soluble in water and DMSO[2]
Purity (typical) ≥98.0%[6]
Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

SpectroscopyDataReference(s)
¹H NMR (DMSO-d₆) δ ~3.8 ppm (s, 9H) (typical for trimethylsulfoxonium salts)[7][8][9]
¹³C NMR (DMSO-d₆) δ ~40 ppm (typical for methyl groups attached to sulfoxonium sulfur)[5][7]
FTIR (KBr pellet) Strong S=O stretching band expected around 1200-1250 cm⁻¹[10][11]

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the reaction of dimethyl sulfoxide (DMSO) with methyl bromide.[9] Care must be taken during this synthesis as the reaction can be exothermic.

Synthetic Workflow

synthesis_workflow Synthesis of this compound DMSO Dimethyl Sulfoxide (DMSO) Reaction Reaction Vessel (Controlled Temperature) DMSO->Reaction MeBr Methyl Bromide (MeBr) MeBr->Reaction Product This compound Reaction->Product Precipitation & Filtration

Synthesis of this compound.
Detailed Experimental Protocol

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Methyl bromide (MeBr)

  • Isopropanol (B130326) (for washing)

  • Reaction vessel equipped with a stirrer, thermometer, and a means for controlled gas addition.

Procedure:

  • Charge the reaction vessel with dimethyl sulfoxide.

  • With vigorous stirring, slowly bubble methyl bromide gas into the DMSO at a controlled temperature, typically between 50-75 °C.

  • The reaction is exothermic and should be carefully monitored. The addition rate of methyl bromide should be adjusted to maintain the desired temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

  • Upon cooling, this compound precipitates out of the solution.

  • The solid product is collected by filtration, washed with a suitable solvent like isopropanol to remove any unreacted starting materials, and then dried under vacuum.

  • This process can yield this compound in yields of up to 90%.[9]

The Corey-Chaykovsky Reaction: A Cornerstone Application

The premier application of this compound is as a precursor to dimethylsulfoxonium methylide, a stabilized sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction, which is a powerful method for the synthesis of epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds.[1][10][11]

Generation of Dimethylsulfoxonium Methylide

The first step in the Corey-Chaykovsky reaction is the deprotonation of this compound with a strong base, such as sodium hydride, to generate the reactive dimethylsulfoxonium methylide.

ylide_generation Generation of Dimethylsulfoxonium Methylide TSOX_Br This compound Ylide Dimethylsulfoxonium Methylide (Corey's Reagent) TSOX_Br->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Byproduct NaBr + H₂ Ylide->Byproduct epoxidation_pathway Corey-Chaykovsky Epoxidation Pathway Ylide Dimethylsulfoxonium Methylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular Ring Closure DMSO_byproduct DMSO Betaine->DMSO_byproduct cyclopropanation_pathway Corey-Chaykovsky Cyclopropanation Pathway Ylide Dimethylsulfoxonium Methylide Enolate Enolate Intermediate Ylide->Enolate 1,4-Conjugate Addition Enone α,β-Unsaturated Carbonyl Enone->Enolate Cyclopropane Cyclopropyl Ketone Enolate->Cyclopropane Intramolecular Ring Closure DMSO_byproduct DMSO Enolate->DMSO_byproduct

References

Trimethylsulfoxonium Bromide as a Precursor to Sulfur Ylides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylsulfoxonium (B8643921) bromide is a stable, crystalline salt that serves as a crucial and widely used precursor for the generation of dimethylsulfoxonium methylide, a key sulfur ylide.[1] This ylide, often referred to as the Corey-Chaykovsky reagent, is a versatile tool in organic synthesis, primarily employed for the preparation of epoxides, cyclopropanes, and aziridines.[1] Its enhanced stability and ease of handling compared to the analogous dimethylsulfonium methylide make it a preferred reagent for many synthetic transformations.[1][2] This technical guide provides an in-depth overview of the generation of dimethylsulfoxonium methylide from trimethylsulfoxonium bromide and its subsequent applications in key synthetic reactions, complete with experimental protocols and mechanistic diagrams.

Generation of Dimethylsulfoxonium Methylide

The formation of the reactive sulfur ylide, dimethylsulfoxonium methylide, is achieved through the deprotonation of its precursor, this compound. The protons on the methyl groups adjacent to the positively charged sulfoxonium center are acidic enough to be abstracted by a strong base.[1]

The most common method for generating the ylide in situ involves treating this compound (or the more commonly cited iodide salt) with a strong base like sodium hydride (NaH) in a suitable aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[1][3] The resulting ylide is a nucleophilic species with the negative charge localized on the carbon atom, making it a potent reagent for attacking electrophilic centers.[1]

G TMSBr This compound [(CH₃)₃SO]⁺Br⁻ Ylide Dimethylsulfoxonium Methylide (Corey-Chaykovsky Reagent) [(CH₃)₂SOCH₂] TMSBr->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide abstracts H⁺ Byproduct Conjugate Acid + NaBr

Figure 1. Generation of Dimethylsulfoxonium Methylide.

Key Synthetic Applications

Dimethylsulfoxonium methylide is renowned for its role in the Corey-Chaykovsky reaction, which provides a powerful method for the synthesis of epoxides and cyclopropanes.[1] The reactivity of the ylide is highly dependent on the nature of the carbonyl substrate.[4][5][6]

Epoxidation of Aldehydes and Ketones

When dimethylsulfoxonium methylide reacts with simple aldehydes and ketones, it leads to the formation of epoxides (oxiranes).[1][6][7] The reaction proceeds via a nucleophilic attack of the ylide carbon on the carbonyl carbon, forming a betaine (B1666868) intermediate.[7] This is followed by an intramolecular ring-closure, where the oxygen anion displaces the neutral dimethyl sulfoxide (DMSO) leaving group to form the three-membered epoxide ring.[7]

G cluster_start Starting Materials Ylide Ylide [(CH₃)₂SOCH₂] Betaine Betaine Intermediate Ylide->Betaine 1. Nucleophilic     Addition Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->Betaine Epoxide Epoxide Product Betaine->Epoxide 2. Intramolecular     Substitution (SN2) DMSO DMSO (Leaving Group) Betaine->DMSO

Figure 2. Epoxidation via the Corey-Chaykovsky Reaction.

Cyclopropanation of α,β-Unsaturated Carbonyls

In contrast to its reaction with simple ketones, dimethylsulfoxonium methylide reacts with α,β-unsaturated carbonyl compounds (enones) to yield cyclopropyl (B3062369) ketones.[1][4][5] This difference in reactivity arises from a 1,4-conjugate addition (Michael addition) of the ylide to the β-carbon of the enone.[1][4] This initial step forms an enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate on the carbon adjacent to the sulfoxonium group results in ring closure and the elimination of DMSO to afford the cyclopropane (B1198618) ring.[4]

G cluster_start Starting Materials Ylide Ylide [(CH₃)₂SOCH₂] Enolate Enolate Intermediate Ylide->Enolate 1. 1,4-Conjugate     Addition (Michael) Enone α,β-Unsaturated Ketone Enone->Enolate Cyclopropane Cyclopropane Product Enolate->Cyclopropane 2. Intramolecular     Substitution DMSO DMSO (Leaving Group) Enolate->DMSO

Figure 3. Cyclopropanation via Michael-Initiated Ring Closure.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the generation and application of dimethylsulfoxonium methylide.

Table 1: Generation of Dimethylsulfoxonium Methylide

PrecursorBaseSolventTemperature (°C)Approx. TimeReference
Trimethylsulfoxonium IodideSodium HydrideDMSORoom Temp.15-20 minCorey & Chaykovsky
This compoundSodium HydrideTHF/DMSO0 to Room Temp.30 minGeneral Procedure
Trimethylsulfoxonium IodidePotassium t-BuOKTHF015 minGeneral Procedure

Table 2: Application in Corey-Chaykovsky Reactions

SubstrateProduct TypeYlide PrecursorBaseSolventYield (%)
CyclohexanoneEpoxide(CH₃)₃SOINaHDMSO91
Benzaldehyde (B42025)Epoxide(CH₃)₃SOINaHDMSO92
Chalcone (B49325) (enone)Cyclopropane(CH₃)₃SOINaHDMSO85
4-Phenyl-3-buten-2-oneCyclopropane(CH₃)₃SOINaHDMSO75

Note: Data is compiled from seminal works and general laboratory practices. Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: Preparation of Dimethylsulfoxonium Methylide Solution

Objective: To prepare a solution of dimethylsulfoxonium methylide in situ from this compound for immediate use.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel.

Procedure:

  • Preparation of the Flask: A three-neck round-bottom flask is flame-dried under a stream of inert gas (N₂ or Ar) and allowed to cool to room temperature.

  • Addition of Sodium Hydride: Sodium hydride (1.0 eq) is weighed and transferred to the flask. The mineral oil is typically removed by washing the NaH dispersion with anhydrous hexanes and decanting, under an inert atmosphere.

  • Solvent Addition: Anhydrous DMSO is added to the flask via a syringe. The resulting suspension is stirred.

  • Precursor Addition: this compound (1.0 eq) is dissolved in a minimal amount of warm anhydrous DMSO and added dropwise to the stirred suspension of NaH at room temperature.

  • Reaction: The mixture is stirred at room temperature. The evolution of hydrogen gas should be observed. The reaction is typically complete within 30-60 minutes, resulting in a clear or slightly cloudy solution of the ylide. The reagent is now ready for use.

Protocol 2: Epoxidation of an Aldehyde (e.g., Benzaldehyde)

Objective: To synthesize styrene (B11656) oxide from benzaldehyde using dimethylsulfoxonium methylide.

Procedure:

  • Ylide Preparation: Prepare the dimethylsulfoxonium methylide solution as described in Protocol 1.

  • Substrate Addition: Cool the ylide solution to 0 °C using an ice bath. Add a solution of benzaldehyde (0.9 eq) in DMSO dropwise to the ylide solution while maintaining the temperature.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure styrene oxide.

Protocol 3: Cyclopropanation of an Enone (e.g., Chalcone)

Objective: To synthesize 1,2-diphenyl-3-benzoylcyclopropane from chalcone.

Procedure:

  • Ylide Preparation: Prepare the dimethylsulfoxonium methylide solution as described in Protocol 1.

  • Substrate Addition: To the stirred ylide solution at room temperature, add a solution of chalcone (0.9 eq) in DMSO dropwise.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) for several hours until completion, as monitored by TLC.

  • Workup and Purification: The workup and purification procedure is analogous to that described in Protocol 2 for epoxidation, involving quenching with water, extraction with an organic solvent, washing, drying, and purification by column chromatography.

Conclusion

This compound is a highly effective and manageable precursor for dimethylsulfoxonium methylide, a cornerstone reagent in modern organic synthesis. Its application in the Corey-Chaykovsky reaction allows for the efficient and stereoselective synthesis of epoxides and cyclopropanes, which are valuable structural motifs in pharmaceuticals and natural products.[7] The predictable, yet divergent, reactivity of the ylide with different classes of carbonyl compounds underscores its versatility and importance for drug development professionals and synthetic chemists.

References

Methodological & Application

Application Notes and Protocols: The Corey-Chaykovsky Reaction with Trimethylsulfoxonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the Corey-Chaykovsky reaction using trimethylsulfoxonium (B8643921) bromide. This versatile reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of three-membered rings such as epoxides, aziridines, and cyclopropanes.

Introduction

The Johnson-Corey-Chaykovsky reaction, commonly known as the Corey-Chaykovsky reaction, is a powerful tool for the synthesis of epoxides, aziridines, and cyclopropanes.[1] The reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone to produce the corresponding three-membered ring.[1] This method serves as a crucial alternative to traditional epoxidation reactions of olefins.[1] The reaction is highly valued for its broad substrate scope, mild reaction conditions, and high yields.[2]

The key reagent, a sulfur ylide, is typically generated in situ from a sulfonium (B1226848) or sulfoxonium salt, such as trimethylsulfoxonium bromide, by deprotonation with a strong base.[3][4] Dimethylsulfoxonium methylide, derived from trimethylsulfoxonium salts, is a commonly used and valuable reagent for this transformation.[3]

Reaction Principle and Scope

The Corey-Chaykovsky reaction proceeds via the nucleophilic attack of the sulfur ylide on the electrophilic double bond of the substrate. The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the three-membered ring and eliminate dimethyl sulfoxide (B87167) as a byproduct.

The reaction is applicable to a wide range of substrates:

  • Aldehydes and Ketones: React to form epoxides.[3][5]

  • Imines: React to form aziridines.[3]

  • α,β-Unsaturated Carbonyl Compounds (Enones): React to form cyclopropanes.[3][5]

Quantitative Data Summary

The following table summarizes representative yields for the Corey-Chaykovsky reaction with various substrates using a trimethylsulfoxonium salt.

Substrate CategoryExample SubstrateReagent SystemProductYield (%)Reference
Ketone2,2-dimethyl-5-p-chlorophenyl-3-pentanoneTrimethylsulfonium (B1222738) bromide, KOH, Toluene2-(4-chlorophenylethyl)-2-tert-butyloxirane98.9[6]
KetoneAllyl cyclohexanoneTrimethylsulfonium iodide, KOt-Bu, DMSOCorresponding epoxide88[5]
EnoneSymmetric tricyclic enoneTrimethylsulfoxonium iodide, KOt-Bu, DMSOTetracyclic cyclopropane (B1198618) derivative69[7]
Aldehyde/KetoneVariousTrimethylsulfonium iodide/KOt-BuCorresponding epoxidesGood yields[4]
Aldehyde/KetoneVariousTrimethylsulfonium iodide/KOH in ionic liquidCorresponding epoxides77-91[8]
EnoneCyclohex-2-enoneTrimethylsulfonium iodide/KOH in ionic liquidCorresponding cyclopropane90-95[8]

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes a method for the synthesis of this compound from dimethyl sulfoxide and methyl bromide.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Methyl bromide

  • Stabilizing agent (e.g., trimethyl orthoformate)

Procedure:

  • To a reaction vessel containing dimethyl sulfoxide, add a stabilizing agent.

  • While maintaining the temperature of the mixture between 50-75°C, intermittently or continuously add methyl bromide under atmospheric pressure. The final molar ratio of methyl bromide to dimethyl sulfoxide should be between 0.40:1 and 0.70:1.[9]

  • After the addition of methyl bromide is complete, continue to stir the reaction mixture at 50-75°C for 3 to 18 hours.[9]

  • The resulting this compound can be isolated by filtration and washing with a suitable solvent such as benzene, followed by drying.[10]

Protocol 2: General Procedure for Epoxidation of Ketones

This protocol provides a general method for the synthesis of epoxides from ketones using this compound.

Materials:

  • Ketone

  • Trimethylsulfonium bromide

  • Potassium hydroxide (B78521) (KOH) or Potassium tert-butoxide (KOt-Bu)

  • Toluene or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a flask, combine the ketone, trimethylsulfonium bromide, and a solvent such as toluene.[6]

  • Add potassium hydroxide to the mixture.[6]

  • Stir and heat the reaction mixture. A typical temperature is 80°C for several hours.[6]

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and add water to quench the reaction and dissolve inorganic salts.[5][6]

  • Extract the aqueous phase with an organic solvent like ethyl ether.[5]

  • Combine the organic layers and wash with water and/or brine.[5]

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the pure epoxide.[5]

Visualizations

Reaction Mechanism

Corey_Chaykovsky_Mechanism cluster_ylide Ylide Formation cluster_reaction Epoxidation TMSOB Trimethylsulfoxonium Bromide Ylide Dimethylsulfoxonium Methylide (Ylide) TMSOB->Ylide Deprotonation Base Strong Base (e.g., NaH, KOt-Bu) Base->Ylide Ketone Ketone/Aldehyde Ylide->Ketone Nucleophilic Attack Intermediate Betaine Intermediate Ketone->Intermediate Epoxide Epoxide Intermediate->Epoxide Intramolecular Ring Closure DMSO Dimethyl Sulfoxide (Byproduct) Experimental_Workflow Start Start Reagents Combine Ketone, This compound, & Solvent Start->Reagents Base_Addition Add Base (e.g., KOH) Reagents->Base_Addition Reaction Heat and Stir (e.g., 80°C) Base_Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify (e.g., Chromatography) Drying->Purification Product Pure Epoxide Purification->Product

References

Application Notes and Protocols for the Epoxidation of Aldehydes and Ketones using Trimethylsulfoxonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of carbonyl compounds is a fundamental transformation in organic synthesis, providing access to highly versatile epoxide intermediates. These three-membered cyclic ethers are valuable precursors for a wide array of functional groups and are key building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. The Johnson-Corey-Chaykovsky reaction offers a powerful and widely utilized method for the conversion of aldehydes and ketones to their corresponding epoxides.[1][2] This reaction employs a sulfur ylide, which acts as a nucleophilic methylene (B1212753) transfer agent.

This document provides detailed application notes and protocols for the epoxidation of aldehydes and ketones specifically utilizing trimethylsulfoxonium (B8643921) bromide as the precursor to the sulfur ylide. Trimethylsulfoxonium bromide is a stable, crystalline solid that serves as a convenient and effective reagent for this transformation.[3][4]

Reaction Mechanism and Stereochemistry

The Corey-Chaykovsky reaction proceeds through a well-established mechanism involving the initial formation of a sulfur ylide, followed by its reaction with a carbonyl compound.[1][5]

  • Ylide Formation: this compound is deprotonated by a strong base, such as sodium hydride or potassium tert-butoxide, to generate the active sulfur ylide, dimethyloxosulfonium methylide.[5][6]

  • Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine (B1666868) intermediate.[6]

  • Intramolecular Ring Closure: The resulting alkoxide in the betaine intermediate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the sulfoxonium group. This step forms the three-membered epoxide ring and releases dimethyl sulfoxide (B87167) (DMSO) as a byproduct.[6]

A key feature of the Corey-Chaykovsky reaction is its stereoselectivity. The reaction typically favors the formation of the trans-epoxide from cyclic ketones, where the methylene group is delivered to the less sterically hindered face of the carbonyl.

Caption: Reaction mechanism of epoxidation.

Experimental Workflow

The general workflow for the epoxidation of aldehydes and ketones using this compound is straightforward and can be adapted to various scales.

Experimental_Workflow start Start reagent_prep Prepare a suspension of This compound and Base in a suitable solvent start->reagent_prep carbonyl_add Add the Aldehyde or Ketone to the reaction mixture reagent_prep->carbonyl_add reaction Stir the reaction at the specified temperature and time carbonyl_add->reaction workup Quench the reaction and perform aqueous workup reaction->workup extraction Extract the product with an organic solvent workup->extraction purification Purify the epoxide by distillation or chromatography extraction->purification end End purification->end Substrate_Scope carbonyl Aldehydes & Ketones aromatic_aldehyde Aromatic Aldehydes carbonyl->aromatic_aldehyde aliphatic_aldehyde Aliphatic Aldehydes carbonyl->aliphatic_aldehyde cyclic_ketone Cyclic Ketones carbonyl->cyclic_ketone acyclic_ketone Acyclic Ketones carbonyl->acyclic_ketone enone α,β-Unsaturated Carbonyls carbonyl->enone epoxide Epoxide aromatic_aldehyde->epoxide aliphatic_aldehyde->epoxide cyclic_ketone->epoxide acyclic_ketone->epoxide enone->epoxide 1,2-addition

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates with Trimethylsulfoxonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium bromide is a versatile and highly valuable reagent in organic synthesis, primarily utilized for the generation of dimethylsulfoxonium methylide, a key nucleophilic methylene-transfer agent. This ylide is instrumental in the Corey-Chaykovsky reaction, a powerful method for the formation of epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds. These structural motifs are prevalent in a wide array of pharmaceuticals, making this compound a crucial tool in the synthesis of key pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates using this compound, focusing on epoxidation and cyclopropanation reactions.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is the Corey-Chaykovsky reaction. This reaction offers a reliable method for the construction of three-membered rings, which are important pharmacophores and versatile synthetic intermediates.

  • Epoxidation of Ketones: The reaction of dimethylsulfoxonium methylide (generated from this compound) with ketones yields epoxides. This is a key step in the synthesis of several antifungal agents.

  • Cyclopropanation of α,β-Unsaturated Carbonyls: When reacted with α,β-unsaturated ketones or esters, dimethylsulfoxonium methylide undergoes a conjugate addition followed by ring closure to afford cyclopropyl (B3062369) derivatives. Cyclopropane rings are found in various drug molecules and can impart unique conformational constraints and metabolic stability.

Application 1: Epoxidation in the Synthesis of a Fluconazole (B54011) Precursor

Objective: To synthesize the key epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, a precursor to the antifungal drug Fluconazole, via the Corey-Chaykovsky reaction.

Reaction Scheme:

G reactant α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone product 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole reactant->product Corey-Chaykovsky Reaction reagent This compound (or iodide) / Base

Caption: Epoxidation of a ketone to form a Fluconazole precursor.

Quantitative Data
ParameterValueReference
Substrateα-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone[1][2]
ReagentTrimethylsulfoxonium iodide[1]
BaseSodium Hydroxide (B78521) (aqueous solution)[1]
SolventOrganic Solvent (e.g., Dichloromethane)[2]
Yield60-70%[1]
Experimental Protocol

Materials:

  • α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone

  • Trimethylsulfoxonium iodide

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone and Trimethylsulfoxonium iodide in an organic solvent such as dichloromethane.

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole can be further purified by recrystallization or column chromatography if necessary.

Application 2: Cyclopropanation of α,β-Unsaturated Ketones

Objective: To provide a general protocol for the synthesis of cyclopropyl ketones from α,β-unsaturated ketones using this compound, a reaction applicable to the synthesis of various pharmaceutical intermediates.

Reaction Scheme:

G reactant α,β-Unsaturated Ketone product Cyclopropyl Ketone reactant->product Corey-Chaykovsky Cyclopropanation reagent This compound / Base

Caption: Cyclopropanation of an α,β-unsaturated ketone.

Quantitative Data for a Model Reaction
ParameterValueReference
SubstrateChalcone (1,3-diphenyl-2-propen-1-one)General procedure
ReagentThis compoundGeneral procedure
BaseSodium Hydride (NaH)General procedure
SolventDimethyl sulfoxide (B87167) (DMSO)General procedure
TemperatureRoom temperature to 50°CGeneral procedure
YieldGenerally high (>80%)General procedure
Experimental Protocol

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone)

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous diethyl ether (Et₂O) or ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Formation: In a dry, three-neck round-bottom flask under a nitrogen atmosphere, place sodium hydride (washed with hexane (B92381) to remove mineral oil). Add anhydrous DMSO and stir the suspension at room temperature until the evolution of hydrogen gas ceases (approximately 45-60 minutes), indicating the formation of the methylsulfinyl carbanion.

  • Reagent Addition: Add this compound to the solution of the methylsulfinyl carbanion in DMSO. Stir for a few minutes to form the dimethylsulfoxonium methylide.

  • Substrate Addition: Dissolve the α,β-unsaturated ketone in anhydrous DMSO and add it dropwise to the ylide solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to around 50°C. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously pour it into ice-water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).

  • Washing: Combine the organic extracts and wash them with water and then with a saturated aqueous ammonium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting cyclopropyl ketone by column chromatography on silica (B1680970) gel.

Signaling Pathways and Experimental Workflows

Corey-Chaykovsky Reaction Mechanism

The Corey-Chaykovsky reaction proceeds through a nucleophilic addition of the sulfur ylide to the carbonyl carbon (for epoxidation) or the β-carbon of an enone (for cyclopropanation), followed by an intramolecular nucleophilic substitution.

G cluster_epoxidation Epoxidation cluster_cyclopropanation Cyclopropanation ketone Ketone (R₂C=O) betaine Betaine Intermediate ketone->betaine Nucleophilic Attack ylide Dimethylsulfoxonium Methylide ((CH₃)₂S(O)=CH₂) ylide->betaine epoxide Epoxide betaine->epoxide Intramolecular SN2 dmso DMSO betaine->dmso Elimination enone α,β-Unsaturated Ketone enolate Enolate Intermediate enone->enolate 1,4-Conjugate Addition ylide2 Dimethylsulfoxonium Methylide ylide2->enolate cyclopropane Cyclopropyl Ketone enolate->cyclopropane Intramolecular SN2 dmso2 DMSO enolate->dmso2 Elimination

Caption: Mechanism of the Corey-Chaykovsky reaction.

Experimental Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of a pharmaceutical intermediate using this compound.

G reagent_prep Reagent Preparation (Ylide Formation) reaction Corey-Chaykovsky Reaction reagent_prep->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Chromatography/ Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis intermediate Pure Pharmaceutical Intermediate analysis->intermediate

Caption: General experimental workflow.

Conclusion

This compound is a key reagent for the synthesis of epoxide and cyclopropane-containing pharmaceutical intermediates via the Corey-Chaykovsky reaction. The protocols provided herein for the synthesis of a Fluconazole precursor and a general method for cyclopropanation highlight the utility and practical application of this reagent in drug development and medicinal chemistry. Careful control of reaction conditions is crucial for achieving high yields and purity of the desired products.

References

Application of Trimethylsulfoxonium Bromide in Fungicide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) bromide is a versatile reagent in organic synthesis, primarily utilized for the formation of epoxides from carbonyl compounds through the Corey-Chaykovsky reaction. This reactivity is particularly valuable in the synthesis of various agrochemicals and pharmaceuticals, including a class of potent fungicides known as azoles. Azole fungicides operate by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth.[1] This document provides detailed application notes and experimental protocols for the use of trimethylsulfoxonium bromide in the synthesis of key azole fungicides, namely metconazole (B41703) and an intermediate for epoxiconazole (B1671545).

Mechanism of Action: The Corey-Chaykovsky Reaction

The core transformation enabled by this compound in fungicide synthesis is the Corey-Chaykovsky reaction. In this reaction, this compound is deprotonated by a strong base to form a sulfur ylide (dimethyloxosulfonium methylide). This ylide then acts as a nucleophile, attacking the carbonyl carbon of a ketone or aldehyde. The resulting intermediate undergoes an intramolecular substitution to form a stable epoxide ring, with dimethyl sulfoxide (B87167) (DMSO) as a byproduct. This epoxidation step is often a crucial part of the synthetic route to complex azole fungicides.

Application in Metconazole Synthesis

Metconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops. The synthesis of metconazole can be efficiently achieved using this compound to construct the key oxirane intermediate.

Quantitative Data for Metconazole Synthesis
Reactant/ProductMolecular Weight ( g/mol )MolesQuantityYield (%)
2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone250.76~0.250 g (95% purity)-
Sodium 1,2,4-triazole91.06~0.218.5 g-
Sodium Hydroxide40.000.1255 g-
This compound173.07~0.2238 g-
Metconazole319.83-54.5 g85%
Experimental Protocol: Synthesis of Metconazole

This protocol is adapted from a documented synthesis of metconazole.[2]

Materials:

  • 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone (95% purity)

  • Sodium 1,2,4-triazole

  • Solid Sodium Hydroxide

  • This compound

  • N-methylpyrrolidone (NMP)

  • Nitrogen gas

  • Dichloroethane

  • Methanol

  • Water

  • 500 ml reaction flask with stirrer, thermometer, gas introduction tube, and distillation device

  • HPLC system for reaction monitoring

Procedure:

  • To the 500 ml reaction flask, add 50 g (approximately 0.2 mole) of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone, 18.5 g (approximately 0.2 mole) of sodium 1,2,4-triazole, 5 g (0.125 mole) of solid sodium hydroxide, and 120 ml of N-methylpyrrolidone.[2]

  • Stir the mixture and heat to 110°C.

  • Begin bubbling nitrogen gas through the mixture at a flow rate of approximately 30 liters/min.

  • While maintaining the temperature and nitrogen flow, add 38 g (approximately 0.22 moles) of this compound in batches over a period of 4 hours.[2]

  • After the addition is complete, continue bubbling nitrogen for an additional hour.

  • Monitor the reaction progress by HPLC. The reaction is considered complete when the molar percentage of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone is less than 1%.[2]

  • Stop the nitrogen bubbling and distill off approximately 10 ml of liquid.

  • Concentrate the remaining mixture under reduced pressure.

  • To the concentrated residue, add water and dichloroethane for extraction. Separate the layers.

  • Concentrate the organic layer and recrystallize the product from methanol.

  • Dry the resulting white solid to obtain metconazole. The expected yield is approximately 54.5 g (85%).[2]

Synthesis Pathway of Metconazole

Metconazole_Synthesis cluster_reactants Reactants ketone 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone metconazole Metconazole ketone->metconazole NMP, 110°C ylide_reagent Trimethylsulfoxonium Bromide ylide_reagent->metconazole base NaOH base->metconazole triazole Sodium 1,2,4-triazole triazole->metconazole

Caption: Reaction scheme for the one-pot synthesis of Metconazole.

Application in Epoxiconazole Intermediate Synthesis

Epoxiconazole is another significant triazole fungicide. This compound is instrumental in the synthesis of a key epoxide intermediate required for the final assembly of the epoxiconazole molecule.

Quantitative Data for Epoxiconazole Intermediate Synthesis
Reactant/ProductMolecular Weight ( g/mol )MolesQuantity
Bromo-ketone intermediate---
This compound173.070.468.8 g
Sodium Hydride (60% dispersion)40.00 (NaH)0.416.0 g
Epoxide Intermediate---
Experimental Protocol: Synthesis of an Epoxiconazole Intermediate

This protocol describes the formation of the epoxide ring in a precursor to epoxiconazole.[2]

Materials:

  • 2-bromo-1-(2-chlorophenyl)-2-(4-fluorophenyl)ethanone (Bromo-ketone intermediate)

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (B1210297)

  • 10% Sodium sulfite (B76179) solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a reaction vessel, prepare a solution of 68.8 g (0.4 mol) of this compound in 800 mL of DMSO.

  • Cool the solution to 0°C.

  • Carefully add 16.0 g (0.4 mol) of 60% sodium hydride to the solution.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to form the sulfur ylide.

  • Cool the mixture back down to 0°C.

  • Prepare a solution of the bromo-ketone intermediate in 200 mL of DMSO.

  • Slowly add the bromo-ketone solution to the ylide solution at 0°C.

  • After the addition is complete, allow the reaction to proceed, monitoring its completion by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction solution.

  • Dilute the residue with ethyl acetate and wash sequentially with 10% sodium sulfite solution and saturated sodium bicarbonate solution.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the epoxide intermediate.

Synthesis Workflow for Epoxiconazole Intermediate

Epoxiconazole_Intermediate_Workflow start Start prepare_ylide Prepare Dimethyloxosulfonium Methylide (Ylide) start->prepare_ylide prepare_ketone Prepare Bromo-ketone Intermediate Solution in DMSO start->prepare_ketone ylide_formation React this compound with NaH in DMSO at 0°C -> RT prepare_ylide->ylide_formation epoxidation Epoxidation Reaction ylide_formation->epoxidation prepare_ketone->epoxidation reaction Add Ketone Solution to Ylide Solution at 0°C epoxidation->reaction workup Reaction Workup reaction->workup extraction Concentrate, Dilute with EtOAc, Wash with Na2SO3 and NaHCO3 workup->extraction isolation Dry and Concentrate Organic Phase extraction->isolation end Epoxide Intermediate isolation->end

Caption: Experimental workflow for the synthesis of the Epoxiconazole intermediate.

Conclusion

This compound is a key reagent for the efficient synthesis of azole fungicides like metconazole and epoxiconazole. Its role in the Corey-Chaykovsky reaction allows for the reliable formation of critical epoxide intermediates. The provided protocols offer detailed methodologies for the practical application of this reagent in a research and development setting. Careful control of reaction conditions is crucial for achieving high yields and purity of the desired fungicidal compounds.

References

Application Notes: Generation and Utility of Dimethylsulfoxonium Methylide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylsulfoxonium methylide, commonly known as the Corey-Chaykovsky reagent, is a highly versatile and valuable sulfur ylide in modern organic synthesis.[1][2] It is primarily utilized for the methylene-transfer reactions, leading to the formation of epoxides, cyclopropanes, and aziridines.[3][4][5] The reagent is generated in situ from the deprotonation of a trimethylsulfoxonium (B8643921) salt, such as trimethylsulfoxonium bromide, using a strong base.[3][4][6] This methodology provides a crucial alternative to traditional methods like the epoxidation of olefins.[5]

Key Advantages and Applications

One of the significant advantages of dimethylsulfoxonium methylide is its enhanced stability compared to unstabilized sulfur ylides like dimethylsulfonium methylide.[1][3][7] This increased stability makes it easier to handle and allows for more controlled reactivity in synthetic applications.[8]

The primary applications in research and drug development include:

  • Epoxidation: The reaction of dimethylsulfoxonium methylide with aldehydes and ketones is a cornerstone method for synthesizing epoxides (oxiranes).[1][3][9]

  • Cyclopropanation: When reacted with α,β-unsaturated carbonyl compounds (enones), it preferentially undergoes a 1,4-conjugate addition to form cyclopropyl (B3062369) ketones.[1][3][4][9]

  • Aziridination: It can also react with imines to produce aziridines, which are important nitrogen-containing heterocyclic compounds.[4][5]

The mechanism involves the nucleophilic attack of the ylide's carbon on the electrophilic center of the substrate (e.g., the carbonyl carbon).[2][3][6] This is followed by an intramolecular SN2 reaction, where the resulting anion displaces the dimethyl sulfoxide (B87167) leaving group to form the three-membered ring.[1][2]

Quantitative Data Summary

The generation of dimethylsulfoxonium methylide is typically performed in situ. The efficiency of its subsequent reaction is dependent on the base, solvent, and temperature. The following table summarizes typical conditions for the Corey-Chaykovsky reaction using this ylide.

PrecursorBase (equiv.)SolventTemperatureReaction TimeProduct (from Carbonyl)Typical YieldReference
Trimethylsulfoxonium IodideSodium Hydride (NaH) (1.0)DMSORoom Temp.~2 hoursEpoxideHigh[Corey, 1965]
Trimethylsulfoxonium IodidePotassium tert-butoxide (1.65)DMSORoom Temp.2 hoursEpoxide88%[Org. Lett. 2019]
Trimethylsulfoxonium IodidePotassium tert-butoxide (1.0)DMSO/THF50-60 °C20 minEpoxideGood[Ciaccio et al.]

Note: this compound can be used interchangeably with the iodide or chloride salts for the generation of the ylide.[7]

Experimental Protocols

Protocol 1: In Situ Generation of Dimethylsulfoxonium Methylide and Epoxidation of a Ketone

This protocol describes the general procedure for the deprotonation of this compound to form dimethylsulfoxonium methylide and its subsequent reaction with a model ketone (e.g., cyclohexanone) to yield the corresponding epoxide.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ketone (e.g., cyclohexanone)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.0 eq) to a dry round-bottom flask containing anhydrous DMSO.

  • Ylide Formation: Add this compound (1.0 eq) to the suspension at room temperature. Stir the mixture until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating the formation of the ylide.[6]

  • Reaction with Electrophile: Slowly add a solution of the ketone (1.0 eq) in a minimal amount of anhydrous DMSO to the ylide solution via syringe.

  • Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding it to a beaker of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure epoxide.[9]

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.

  • Dimethyl sulfoxide (DMSO) can enhance the absorption of chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction to generate the ylide is exothermic.[10]

Visualizations

Below are diagrams illustrating the chemical reaction and the experimental workflow.

Caption: Reaction scheme for the generation of the Corey-Chaykovsky reagent.

References

Application Notes and Protocols: Trimethylsulfoxonium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylsulfoxonium (B8643921) bromide ((CH₃)₃SOBr) is a versatile and valuable reagent in organic synthesis. It serves primarily as a stable precursor for the generation of dimethylsulfoxonium methylide, commonly known as the Corey-Chaykovsky reagent.[1] This sulfur ylide is a key intermediate for a variety of chemical transformations, most notably the synthesis of epoxides from aldehydes and ketones, and the formation of cyclopropanes from α,β-unsaturated carbonyl compounds.[2][3] Its high reactivity and functional group tolerance make it an indispensable tool in the construction of complex molecular architectures found in pharmaceuticals and natural products.[4]

Safety and Handling

2.1 Hazard Identification Trimethylsulfoxonium bromide is considered hazardous.[5] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or fume hood.[6][7]

2.2 Personal Protective Equipment (PPE) When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7][8]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[7][8]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate filter.[6][8]

2.3 Handling and Storage

  • Handling: Avoid dust formation and contact with skin, eyes, and clothing.[5][6] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7][9] The compound is moisture-sensitive and should be protected from moisture.[5]

2.4 First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6][7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6]

  • Ingestion: Rinse mouth with water and do not induce vomiting.[6] In all cases of exposure, seek immediate medical attention if symptoms persist.[5]

Synthesis of this compound

The most common synthesis involves the direct reaction of dimethyl sulfoxide (B87167) (DMSO) with methyl bromide.[10] This reaction is highly exothermic and can be hazardous if not properly controlled, with a risk of explosive decomposition.[1][10][11] Modern industrial protocols have significantly improved safety by introducing stabilizing agents (scavengers) like trimethyl orthoformate, which neutralize hazardous by-products such as hydrogen bromide.[1][11][12]

Key Reaction Parameters:

  • Temperature Control: Maintaining the reaction temperature between 50-75°C is critical to prevent runaway decomposition.[13][14]

  • Stoichiometry: The final molar ratio of methyl bromide to DMSO is typically kept between 0.40:1 and 0.70:1.[1][13]

  • Stabilizers: The addition of trimethyl orthoformate suppresses the formation of by-products.[12][13]

Under optimized conditions, such as reacting the components in a pressure vessel at 60-65°C, yields of up to 80% can be achieved.[1][11][13]

Core Application: The Corey-Chaykovsky Reaction

The primary utility of this compound is its conversion to dimethylsulfoxonium methylide ((CH₃)₂SOCH₂), a nucleophilic sulfur ylide.[1] This is typically achieved by deprotonation with a strong base.[2] The resulting ylide reacts with electrophilic centers to create new carbon-carbon bonds, leading to the formation of three-membered rings.

Workflow for Ylide Generation and Subsequent Reaction

G reagent Trimethylsulfoxonium Bromide ylide Dimethylsulfoxonium Methylide (Corey-Chaykovsky Reagent) reagent->ylide Deprotonation base Strong Base (e.g., NaH, KOtBu) base->ylide solvent Anhydrous Solvent (e.g., DMSO, THF) solvent->ylide reaction Reaction Mixture ylide->reaction substrate Electrophilic Substrate (Ketone, Enone, etc.) substrate->reaction Addition workup Aqueous Work-up & Extraction reaction->workup product Purified Product (Epoxide/Cyclopropane) workup->product Purification

Caption: General workflow for the Corey-Chaykovsky reaction.

Experimental Protocols

Protocol 1: Epoxidation of Aldehydes and Ketones

The reaction of dimethylsulfoxonium methylide with aldehydes or ketones proceeds via nucleophilic addition to the carbonyl carbon, followed by intramolecular ring closure to yield an epoxide and DMSO.[2] This method is highly effective for synthesizing oxiranes.[15][16]

G cluster_reactants Reactants cluster_product Products ylide H₂C⁻-S⁺(O)(CH₃)₂ intermediate [Betaine Intermediate] ylide->intermediate Nucleophilic Attack carbonyl R-C(=O)-R' carbonyl->intermediate product Epoxide + (CH₃)₂SO intermediate->product Ring Closure & DMSO Elimination

Caption: Mechanism of Corey-Chaykovsky epoxidation.

This protocol is adapted from demonstrated laboratory procedures for epoxidation.[17]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.65 eq) to anhydrous dimethyl sulfoxide (DMSO, 25 mL). Stir the mixture until the salt is completely dissolved.

  • Substrate Addition: To the solution, add the starting ketone, for example, an allyl cyclohexanone (B45756) (7.15 mmol, 1.0 eq).[17]

  • Ylide Generation and Reaction: Prepare a solution of potassium tert-butoxide (KOtBu) (1.65 eq) in anhydrous DMSO (17 mL) and add it to the reaction mixture.[17]

  • Reaction Monitoring: Allow the resulting solution to stir at room temperature for 2-4 hours.[17][18] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl ether).[17]

  • Purification: Wash the combined organic phases with water, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.[17] The crude product can be purified by column chromatography to yield the desired epoxide.[17]

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Allyl CyclohexanoneKOtBuDMSORT288[17]
Benzaldehyde (B42025)NaHDMSORT1659 (cyclopropane)[19]
p-MethoxybenzaldehydeNaHDMSORT16-[19]
Various Aldehydes/Ketonest-BuOKt-BuOH604-[18]
1-(4-chlorophenyl)-4,4-dimethylpentan-3-oneBaseInert Solvent0-60--[15]

Note: Yields are highly substrate-dependent. The table provides examples from various literature sources.

Protocol 2: Cyclopropanation of α,β-Unsaturated Carbonyls

When dimethylsulfoxonium methylide reacts with α,β-unsaturated ketones or esters (enones), it preferentially undergoes a 1,4-conjugate addition (Michael addition) followed by ring closure to form a cyclopropane (B1198618) derivative.[2][3][20]

G cluster_reactants Reactants cluster_product Products ylide H₂C⁻-S⁺(O)(CH₃)₂ enolate [Enolate Intermediate] ylide->enolate 1,4-Conjugate Addition enone R-CH=CH-C(=O)-R' enone->enolate product Cyclopropyl Ketone + (CH₃)₂SO enolate->product Ring Closure & DMSO Elimination

Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

This protocol is a general representation based on established cyclopropanation procedures.[19][21]

  • Base and Ylide Preparation: To a suspension of a washed strong base, such as sodium hydride (NaH, 50% dispersion, 1.0 g), in anhydrous DMSO (40 mL) under an inert atmosphere, add Trimethylsulfoxonium iodide or bromide (5.0 g) portion-wise.[19] Stir the mixture for 30 minutes at room temperature until hydrogen evolution ceases, indicating the formation of the ylide.

  • Substrate Addition: In a separate flask, prepare a solution of the α,β-unsaturated ketone (e.g., benzaldehyde derivative) and an active methylene (B1212753) compound if required (e.g., diethyl malonate) in DMSO.[19]

  • Reaction: Add the substrate solution dropwise to the ylide suspension while stirring.[19]

  • Reaction Conditions: Stir the mixture for 16 hours at room temperature, or gently heat to 55-60°C for 1 hour to drive the reaction to completion.[19]

  • Work-up: Cool the reaction mixture, dilute with water (100 mL), and extract with ether.[19]

  • Purification: Wash the combined ether extracts, dry over an anhydrous salt, and evaporate the solvent. The resulting crude product can be purified via column chromatography or recrystallization to afford the pure cyclopropane derivative.

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Tricyclic EnoneKOtBuDMSORT-69[4]
Chalcone-DMSO--High[3]
Various EnonesMTBD*Acetonitrile--Good to Excellent[21]
Benzaldehyde/DiethylmalonateNaHDMSORT1659[19]

*MTBD: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

References

Application Notes and Protocols for Large-Scale Synthesis and Use of Trimethylsulfoxonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) bromide (TMSOB) is a versatile and highly valuable organosulfur reagent, primarily utilized as a precursor for the generation of dimethylsulfoxonium methylide, a key sulfur ylide. This ylide is the cornerstone of the Johnson-Corey-Chaykovsky reaction, a fundamental transformation in organic synthesis for the preparation of epoxides, cyclopropanes, and aziridines from carbonyl compounds, α,β-unsaturated systems, and imines, respectively.[1][2][3] Its stability and ease of handling make it a superior alternative to other methylene-transfer reagents.[1] This document provides detailed protocols for the large-scale synthesis of trimethylsulfoxonium bromide and its application in the synthesis of valuable chemical intermediates.

Large-Scale Synthesis of this compound

The industrial production of this compound is primarily achieved through the direct reaction of dimethyl sulfoxide (B87167) (DMSO) with methyl bromide.[1][4][5] This reaction is exothermic and can be hazardous if not properly controlled, with a risk of explosive decomposition.[4][5] The introduction of stabilizing agents, or "scavengers," such as trimethyl orthoformate, has been a significant advancement, enhancing both the safety and efficiency of the process by neutralizing hazardous by-products like hydrogen bromide.[4][6][7]

Summary of Large-Scale Synthesis Protocols
ParameterMethod 1: Industrial Scale[4]Method 2: Pressure Vessel[6][7]Method 3: Room Temperature[6][7]Method 4: Modified Kornblum Oxidation[1][8][9]
Scale 100-L Reactor2-L VesselCarboyLaboratory Scale
Reactants DMSO (47 kg), Methyl Bromide (30 kg)DMSO (900 mL), Methyl Bromide (350 mL)DMSO (9 L), Methyl Bromide (3 L)Benzyl Bromide, DMSO
Stabilizer Trimethyl orthoformate (500 mL)Trimethyl orthoformate (35 mL)Trimethyl orthoformate (300 mL)Not applicable
Temperature 60-65°C65°CRoom Temperature80°C
Reaction Time 130 hours (for MeBr addition)55 hours~28 days3-24 hours
Yield High (not specified)~80%~55% (crude)~65% (recrystallized)
Key Features Controlled addition of methyl bromideUse of a pressure-tested vesselLong reaction time at ambient temp.Alternative route avoiding direct use of methyl bromide
Experimental Protocol: Industrial-Scale Synthesis in a 100-L Reactor[5][12]

Materials:

  • Dimethyl sulfoxide (DMSO), water content ≤100 ppm (47 kg)

  • Methyl bromide, water content ≤100 ppm (30 kg)

  • Trimethyl orthoformate, water content ≤100 ppm (500 mL)

  • Isopropanol (B130326) (for washing)

  • 100-L glass-lined reaction vessel with heating mantle, condenser (-30°C refrigerant), and submerged tube for gas addition.

Procedure:

  • Charge the 100-L glass-lined reaction vessel with 47 kg of dimethyl sulfoxide and 500 mL of trimethyl orthoformate.

  • Heat the mixture to 60-65°C using the heating mantle.

  • Slowly introduce 30 kg of methyl bromide into the heated mixture through a submerged tube. The rate of addition should be controlled to maintain a gentle reflux, which is expected to take approximately 130 hours.

  • Throughout the addition, maintain the reaction temperature at 60-65°C.

  • After the complete addition of methyl bromide, cool the reaction mixture.

  • The precipitated crystals of this compound are collected by filtration.

  • Wash the crystals with isopropanol and dry them under vacuum at an appropriate temperature (e.g., 50-100°C) to yield the final product.[6][7]

Application in the Johnson-Corey-Chaykovsky Reaction: Epoxidation

This compound is the precursor to dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent), which is highly effective for the epoxidation of aldehydes and ketones.[1][2][10]

Experimental Protocol: General Procedure for Epoxidation

Materials:

  • This compound

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

  • Anhydrous solvent (e.g., DMSO, THF)

  • Aldehyde or ketone substrate

  • Tetrabutylammonium iodide (optional, as a phase transfer catalyst)[11]

  • Dichloromethane and aqueous sodium hydroxide (B78521) (for biphasic system)[11]

  • Ethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure for Ylide Generation and Epoxidation:

  • In a flame-dried, inert-atmosphere (e.g., nitrogen or argon) reaction vessel, add this compound (1.1-1.5 equivalents) to anhydrous DMSO.

  • Stir the suspension and add a strong base, such as sodium hydride (1.1-1.5 equivalents), portion-wise at room temperature. The mixture will evolve hydrogen gas and become a clear solution of dimethylsulfoxonium methylide.

  • Cool the ylide solution to a suitable temperature (e.g., 0°C or room temperature).

  • Slowly add a solution of the aldehyde or ketone substrate (1 equivalent) in a minimal amount of anhydrous solvent.

  • Allow the reaction to stir at the chosen temperature until completion, which can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired epoxide.

Visualization of Processes and Pathways

Synthesis Workflow

G Workflow for Large-Scale Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Reactants Charge Reactor with: - Dimethyl Sulfoxide (DMSO) - Trimethyl Orthoformate Heating Heat Mixture to 60-65°C Reactants->Heating MeBr_Addition Controlled Addition of Methyl Bromide (approx. 130 hours) Heating->MeBr_Addition Maintain_Temp Maintain Temperature at 60-65°C MeBr_Addition->Maintain_Temp Cooling Cool Reaction Mixture Maintain_Temp->Cooling Filtration Filter Precipitated Crystals Cooling->Filtration Washing Wash Crystals with Isopropanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product This compound Drying->Product G Mechanism of Epoxidation via Corey-Chaykovsky Reaction cluster_ylide_formation Ylide Formation cluster_epoxidation Epoxidation TMSOB This compound [(CH3)3SO]+Br- Ylide Dimethylsulfoxonium Methylide (Corey's Ylide) [(CH3)2S(O)CH2]- TMSOB->Ylide Deprotonation Base Strong Base (e.g., NaH) Nucleophilic_Attack Nucleophilic Attack Ylide->Nucleophilic_Attack Carbonyl Aldehyde or Ketone (R2C=O) Betaine Betaine Intermediate Nucleophilic_Attack->Betaine Ring_Closure Intramolecular Ring Closure Betaine->Ring_Closure Epoxide Epoxide Ring_Closure->Epoxide DMSO_byproduct Dimethyl Sulfoxide (By-product) Ring_Closure->DMSO_byproduct Elimination

References

Troubleshooting & Optimization

optimizing Trimethylsulfoxonium bromide reaction yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and purity of reactions involving Trimethylsulfoxonium (B8643921) bromide.

Frequently Asked Questions (FAQs)

Q1: What is Trimethylsulfoxonium bromide and what is its primary application?

This compound is a crystalline organosulfur reagent. Its main use is in the generation of dimethylsulfoxonium methylide (a sulfur ylide), which is known as the Corey-Chaykovsky reagent.[1] This reagent is pivotal for synthesizing epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds.[1] It offers greater stability and ease of handling compared to traditional sulfur ylides like dimethylsulfonium methylide.[1]

Q2: How should I safely store and handle this compound?

The compound should be stored at room temperature in a tightly sealed container, preferably in a cool, dry, and well-ventilated area.[2][3] It is hygroscopic, meaning it absorbs moisture from the air, which can impact its stability and reactivity.[4] Always handle it in accordance with good industrial hygiene and safety practices, using personal protective equipment such as safety glasses and gloves.[2][3]

Q3: What are the primary hazards associated with the synthesis of this compound?

The synthesis, typically involving the reaction of dimethyl sulfoxide (B87167) (DMSO) and methyl bromide, is inherently hazardous due to its exothermic nature.[1][5] A violent, runaway reaction can occur, particularly at temperatures around and above 66°C, leading to the formation of by-products like hydrogen bromide.[6][7] These by-products can catalyze a rapid, exothermic decomposition of DMSO, generating gaseous products that can cause a dangerous pressure buildup and potential explosion of the reaction vessel.[1][6][7][8]

Q4: What is the role of a stabilizing agent or "scavenger" in the synthesis?

Stabilizing agents, such as trimethyl orthoformate, are added to the reaction mixture to neutralize hazardous by-products like hydrogen bromide and water.[1][5][6] By scavenging these by-products, they prevent the initiation of the catalytic decomposition cycle of DMSO, leading to a much safer process and often an improved yield.[1][5] Other effective scavengers include triethyl orthoformate and tetramethyl orthocarbonate.[7][9]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields can stem from several factors related to reaction conditions and reagent purity. Here are the key areas to investigate:

  • Reaction Temperature: Temperature control is critical. While heating is necessary, exceeding 65-75°C can promote decomposition and side reactions, lowering the yield.[1][6][8] For atmospheric pressure reactions, maintaining a temperature between 50-75°C is recommended.[4][6]

  • Molar Ratio of Reactants: The molar ratio of methyl bromide to DMSO significantly impacts yield. The optimal range is generally between 0.40:1 to 0.70:1.[1][6] Using less than 0.40 moles of methyl bromide can result in more product remaining dissolved in the filtrate, thus reducing the isolated yield.[6]

  • Reaction Time: The reaction can take from several hours to several days.[1] Insufficient reaction time will lead to incomplete conversion. For example, a pressure vessel reaction at 65°C may require 55 hours to achieve an 80% yield.[1][9] Atmospheric pressure reactions can take significantly longer; one protocol at room temperature required 5 weeks to achieve a 50% yield.[6][9]

  • Presence of Water: The starting materials, particularly DMSO, must be dry. Water can contribute to the formation of by-products that catalyze decomposition.[6][9]

  • Use of Stabilizing Agents: The absence of a stabilizing agent like trimethyl orthoformate can lead to decomposition pathways that consume starting materials and reduce the yield of the desired product.[1][5]

Issue 2: Product Impurity

Q: The final this compound product is impure. What are the likely contaminants and how can I purify it?

A: Impurities often consist of unreacted starting materials, decomposition products (like dimethyl sulfide (B99878) and formaldehyde), or by-products from side reactions.[1]

  • Primary Purification Method: The most common purification technique is washing the crude product with various organic solvents.[9] After filtering the reaction mixture, the collected solid should be washed to remove soluble impurities.

  • Recommended Solvents:

    • Toluene (B28343), Benzene (B151609), or Xylene: These are effective for washing the filtered product to remove organic-soluble impurities.[6][9]

    • Isopropanol or Acetone: These solvents are also used for washing the crude crystals.[7][10]

  • Recrystallization: For higher purity, recrystallization can be performed. Acetonitrile has been used successfully for this purpose.[9]

  • Drying: After washing, the product should be thoroughly dried under a vacuum at a temperature between 30-60°C to remove residual solvents.[6]

Data Summary Tables

Table 1: Comparison of Synthesis Conditions and Yields

Synthesis MethodTemperaturePressureReaction TimeMolar Ratio (MeBr:DMSO)StabilizerIsolated Yield (%)Reference
Pressure Vessel65°CHigh55 hoursNot SpecifiedNone Mentioned~80%[9]
Pressure Vessel60°CHigh50 hours0.50:1Trimethyl Orthoformate80%[6][9]
AtmosphericRoom Temp.Atmospheric5 weeks0.39:1Trimethyl Orthoformate50%[6][9]
Atmospheric50-75°CAtmospheric3-18 hours0.40:1 to 0.70:1Stabilizing Agent>90%[6]
Sealed Tube80-90°CHigh48 hoursNot SpecifiedNoneNot Specified[6]
Modified Kornblum80°CAtmospheric3-24 hoursN/ANoneUp to 65%[1][9]

Experimental Protocols

Protocol 1: Synthesis in a Pressure Vessel (High Yield)

This method is adapted from patented industrial processes and provides high yields in a controlled environment.

  • Preparation: Charge a 2-liter glass pressure vessel with 900 mL of dimethyl sulfoxide (DMSO) and 35 mL of trimethyl orthoformate (as a stabilizer).[7]

  • Reactant Addition: While stirring the mixture and ensuring adequate ventilation, add 350 mL of methyl bromide.[7]

  • Reaction: Seal the vessel and heat the reaction mixture to 65°C for 55 hours.[9] Use a temperature controller (e.g., a glycol bath with a thermo-watch) to maintain a stable temperature.[9]

  • Cooling and Isolation: After 55 hours, discontinue heating and allow the vessel to cool to room temperature. Carefully vent the vessel.

  • Purification: Separate the crystalline product by filtration. Wash the collected crystals with benzene (2 L) and dry them in a vacuum oven at 50°C for approximately two hours.[11] This process typically yields around 80% of the pure product.[11]

Protocol 2: Synthesis under Atmospheric Pressure

This method avoids the need for a specialized pressure vessel but may require longer reaction times.

  • Preparation: In a reaction flask equipped with a stirrer and a condenser (cooled to between -10 and -50°C), add dimethyl sulfoxide and a stabilizing agent (e.g., trimethyl orthoformate at a molar ratio of 0.019:1 to DMSO).[6]

  • Reactant Addition: Heat the DMSO mixture to 50-75°C.[6] Add methyl bromide intermittently or continuously, ensuring the temperature is maintained within the specified range and a gentle reflux is observed in the condenser.[6] The final molar ratio of methyl bromide to DMSO should be between 0.40:1 and 0.70:1.[6] The mixture will become a slurry.

  • Reaction: After the addition of methyl bromide is complete, continue stirring the slurry at 50-70°C for an additional 3 to 18 hours.[6]

  • Cooling and Isolation: Cool the reaction mixture to room temperature. Filter the insoluble product.

  • Purification: Wash the filtered white solid with an organic solvent such as toluene or xylene.[6] Dry the final product in a vacuum at 30-60°C. This method can achieve an isolation yield of over 90% with a purity of about 99%.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with DMSO B Add Stabilizer (e.g., Trimethyl Orthoformate) A->B C Heat to 50-75°C B->C D Add Methyl Bromide (Control Temp & Ratio) C->D E Stir for 3-55 hours D->E F Cool to Room Temp E->F G Filter Crude Product F->G H Wash with Organic Solvent G->H I Dry Under Vacuum H->I J Final Pure Product I->J

Caption: General workflow for this compound synthesis.

Troubleshooting_Yield Start Low Yield Observed Temp Was Temp > 75°C? Start->Temp Ratio MeBr:DMSO ratio < 0.4 or > 0.7? Temp->Ratio No Sol_Temp Action: Lower & control temperature to 50-75°C Temp->Sol_Temp Yes Time Was Reaction Time Sufficient? Ratio->Time No Sol_Ratio Action: Adjust ratio to 0.45:1 - 0.55:1 Ratio->Sol_Ratio Yes Purity Were Reagents Anhydrous? Time->Purity Yes Sol_Time Action: Increase reaction time Time->Sol_Time No Sol_Purity Action: Use dry DMSO & add stabilizer Purity->Sol_Purity No

Caption: Decision tree for troubleshooting low reaction yield.

Parameter_Relationships Temp Temperature Yield Yield Temp->Yield Decomposition Decomposition Temp->Decomposition (too high) Time Reaction Time Time->Yield Ratio Molar Ratio Ratio->Yield Stabilizer Stabilizer Stabilizer->Yield Purity Purity Stabilizer->Purity Safety Safety Stabilizer->Safety Decomposition->Yield reduces Decomposition->Purity reduces Decomposition->Safety reduces

Caption: Key parameter relationships affecting reaction outcomes.

References

troubleshooting common side reactions with Trimethylsulfoxonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trimethylsulfoxonium (B8643921) Bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Trimethylsulfoxonium Bromide and what is its primary application?

This compound is a sulfoxonium salt that serves as a precursor for the generation of dimethylsulfoxonium methylide, a sulfur ylide.[1] Its principal application is in the Corey-Chaykovsky reaction, which is a key method for synthesizing epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds.[1][2]

Q2: How is the reactive ylide generated from this compound?

The reactive species, dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent), is generated in situ by the deprotonation of this compound with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1][3]

Q3: What are the main advantages of using this compound over other reagents for epoxidation?

Compared to the related sulfonium (B1226848) ylides, the sulfoxonium ylide generated from this compound is more stable and less reactive.[4][5] This enhanced stability often leads to higher selectivity, particularly in the case of α,β-unsaturated carbonyl compounds where it preferentially yields cyclopropanes (1,4-addition) over epoxides (1,2-addition).[2][6]

Q4: Is this compound stable? What are the storage recommendations?

This compound is a white to off-white crystalline solid that is hygroscopic, meaning it absorbs moisture from the air.[1][7] It is stable under normal temperature and pressure.[8] It should be stored in a cool, dry place in a tightly sealed container, away from oxidants and acids.[8][9]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Epoxide or Cyclopropane

Possible Cause 1.1: Incomplete generation of the ylide.

  • Troubleshooting:

    • Base Strength: Ensure the base used is strong enough to deprotonate the sulfoxonium salt. Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are commonly used.[3] The choice of base can influence the reaction's stereoselectivity.[10][11]

    • Reaction Time and Temperature: Allow sufficient time for the ylide to form before adding the carbonyl substrate. This is typically done at low temperatures (e.g., 0 °C to room temperature).[3][4]

    • Solvent: Use an appropriate anhydrous solvent. Dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) are common choices.[3][12]

Possible Cause 1.2: Poor quality of this compound.

  • Troubleshooting:

    • Purity Check: The reagent should be a white to off-white crystalline powder.[1] Discoloration may indicate decomposition. Purity can be assessed by techniques like NMR and elemental analysis.[1]

    • Hygroscopic Nature: The compound readily absorbs moisture, which can quench the strong base used for ylide formation.[7] Ensure the reagent is stored in a desiccator and handled under an inert atmosphere.

Possible Cause 1.3: Issues with the carbonyl substrate.

  • Troubleshooting:

    • Steric Hindrance: Highly hindered ketones may react slowly or not at all. Consider using a more reactive ylide or alternative epoxidation methods for such substrates.

    • Substrate Purity: Ensure the aldehyde or ketone is pure and free of acidic impurities that could neutralize the ylide.

Issue 2: Formation of Unexpected Side Products

Possible Cause 2.1: Competing Cannizzaro reaction with aldehydes.

  • Troubleshooting:

    • This can be an issue when using aromatic aldehydes with strong bases, leading to disproportionation of the aldehyde into an alcohol and a carboxylic acid.[13]

    • Solution: Add the base slowly at a low temperature to control the reaction. Consider using a non-alkali metal base to potentially mitigate this side reaction.

Possible Cause 2.2: Formation of β-hydroxymethyl sulfide.

  • Troubleshooting:

    • This byproduct can sometimes be observed, particularly when using n-butyllithium as the base in THF.

    • Solution: Switching to sodium hydride or potassium tert-butoxide as the base can often minimize the formation of this side product.

Possible Cause 2.3: In the case of α,β-unsaturated carbonyls, formation of epoxide instead of the desired cyclopropane.

  • Troubleshooting:

    • Dimethylsulfoxonium methylide (from this compound) typically favors 1,4-addition to give cyclopropanes.[2] If epoxide formation (1,2-addition) is observed, it may be due to the specific substrate or reaction conditions.

    • Solution: To favor cyclopropanation, ensure the use of this compound. For preferential epoxidation, consider using a less stable sulfur ylide, such as one generated from trimethylsulfonium (B1222738) iodide.[6]

Issue 3: Runaway Reaction or Decomposition during Synthesis of this compound

Possible Cause 3.1: Exothermic decomposition catalyzed by byproducts.

  • Troubleshooting:

    • The synthesis of this compound from dimethyl sulfoxide (DMSO) and methyl bromide is exothermic and can lead to a dangerous runaway reaction.[14][15] This is often catalyzed by the formation of hydrogen bromide (HBr) and bromine byproducts.[14][16]

    • Solution:

      • Temperature Control: Maintain a reaction temperature below 65-80°C.[14][15]

      • Use of Scavengers: The addition of scavengers like trimethyl orthoformate can neutralize HBr and prevent the catalytic decomposition cycle, leading to a safer and more controlled reaction with improved yields.[14][15][16]

Data and Protocols

Table 1: Typical Reaction Conditions for the Synthesis of this compound
MethodReactantsTemperature (°C)TimeYield (%)Reference
Pressure VesselDMSO, Methyl Bromide, Trimethyl Orthoformate60-6555 hours~80[14][15]
Atmospheric PressureDMSO, Methyl Bromide, Stabilizing Agent50-75130 hours (addition) + 10 hours~90.5[17]
Room TemperatureDMSO, Methyl Bromide, Trimethyl OrthoformateRoom Temp28 days~55[14][16]
Modified Kornblum OxidationBenzyl Bromide, DMSO803-24 hours~65[1][15]
Experimental Protocol: Synthesis of this compound (with Scavenger)

Safety Precaution: This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction can be exothermic and should be carefully monitored.

  • Apparatus Setup: A 2-liter glass pressure vessel equipped with a stirrer and a temperature controller is charged with 900 ml of dimethyl sulfoxide (DMSO) and 35 ml of trimethyl orthoformate.[14][16]

  • Addition of Methyl Bromide: While stirring, 350 ml of methyl bromide is carefully added to the mixture.[14][16]

  • Reaction: The vessel is sealed and heated to 60-65°C for approximately 55 hours in a glycol bath.[14] A thermo-watch should be used to monitor and control the temperature.

  • Work-up: After 55 hours, the heating is discontinued, and the reaction vessel is cooled to room temperature and vented. The crystalline product is collected by filtration.

  • Purification: The collected crystals are washed with benzene (B151609) and dried in a vacuum oven at 50°C for about two hours to afford this compound in approximately 80% yield.[14] For higher purity, recrystallization from acetonitrile (B52724) can be performed.[15]

Experimental Protocol: Corey-Chaykovsky Epoxidation
  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents) to anhydrous DMSO. Cool the mixture to 0°C in an ice bath.

  • Base Addition: Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 1 hour, or until hydrogen gas evolution ceases and the solution becomes clear.

  • Substrate Addition: Cool the ylide solution back to 0°C and add a solution of the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

  • Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by pouring it into a separatory funnel containing cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure epoxide.[4]

Visual Guides

Corey_Chaykovsky_Epoxidation reagent Trimethylsulfoxonium Bromide ylide Dimethylsulfoxonium Methylide (Ylide) reagent->ylide - HBr base Strong Base (e.g., NaH) betaine Betaine Intermediate ylide->betaine Nucleophilic attack carbonyl Aldehyde or Ketone carbonyl->betaine epoxide Epoxide betaine->epoxide Intramolecular ring closure dmso DMSO (byproduct) betaine->dmso Elimination Troubleshooting_Low_Yield start Low/No Product Yield check_ylide Check Ylide Generation start->check_ylide check_reagent Check Reagent Quality start->check_reagent check_substrate Check Substrate start->check_substrate sub_ylide1 Base strong enough? (NaH, t-BuOK) check_ylide->sub_ylide1 sub_ylide2 Sufficient reaction time for ylide formation? check_ylide->sub_ylide2 sub_ylide3 Anhydrous solvent? (DMSO, THF) check_ylide->sub_ylide3 sub_reagent1 Reagent discolored? check_reagent->sub_reagent1 sub_reagent2 Handled under inert atmosphere? check_reagent->sub_reagent2 sub_substrate1 Substrate sterically hindered? check_substrate->sub_substrate1 sub_substrate2 Substrate pure? check_substrate->sub_substrate2

References

preventing explosive decomposition during Trimethylsulfoxonium bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimethylsulfoxonium (B8643921) Bromide Synthesis

Welcome to the Technical Support Center for the safe synthesis of Trimethylsulfoxonium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing explosive decomposition and other hazards during the synthesis of this important reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of explosive decomposition during this compound synthesis?

A1: The primary cause of explosive decomposition is a rapid, uncontrolled exothermic reaction.[1] This is often catalyzed by the formation of acidic byproducts, such as hydrogen bromide (HBr) and bromine (Br₂), during the reaction between dimethyl sulfoxide (B87167) (DMSO) and methyl bromide.[2] These byproducts can initiate a violent, self-accelerating decomposition of the DMSO solvent, leading to a rapid increase in temperature and pressure, which can result in an explosion.[3][4]

Q2: What are the key safety precautions to prevent explosive decomposition?

A2: The most critical safety precautions include:

  • Strict Temperature Control: Maintaining the reaction temperature within a safe range (typically 50-75°C) is paramount to prevent runaway reactions.[1][3]

  • Use of Stabilizing Agents: Incorporating a "scavenger" or stabilizing agent, such as trimethyl orthoformate, is a crucial safety measure. These agents neutralize the hazardous acidic byproducts that catalyze decomposition.[2][4]

  • Controlled Addition of Reagents: Slow, controlled addition of methyl bromide to the reaction mixture helps to manage the exothermic nature of the reaction.[3]

  • Adequate Ventilation and Pressure Relief: The synthesis should be conducted in a well-ventilated fume hood, and the reaction vessel should be equipped with a pressure relief system, especially when working on a larger scale.[4][5]

Q3: What are "scavengers" or "stabilizing agents" and how do they work?

A3: Scavengers are chemical compounds added to the reaction mixture to neutralize harmful byproducts. In this compound synthesis, agents like trimethyl orthoformate, triethyl orthoformate, and tetramethyl orthocarbonate are used.[4][5] They work by reacting with and "scavenging" the hydrogen bromide (HBr) and bromine (Br₂) that are formed, preventing them from catalyzing the explosive decomposition of DMSO.[1] For example, trimethyl orthoformate reacts with HBr to form methyl formate (B1220265) and methanol, which are less hazardous.

Q4: Can this synthesis be performed at atmospheric pressure?

A4: Yes, with the proper precautions, the synthesis can be performed safely at atmospheric pressure.[3][6] This typically involves the slow, continuous, or intermittent addition of methyl bromide to a heated mixture of DMSO and a stabilizing agent.[6] However, for higher yields, reactions are sometimes conducted in sealed pressure vessels, which requires extremely careful monitoring and control of temperature and pressure.[1][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase. Runaway exothermic reaction.Immediately cool the reaction vessel using an ice bath. If the temperature continues to rise uncontrollably, evacuate the area and follow emergency protocols. This is a critical sign of impending decomposition.
Formation of a dark brown or black color in the reaction mixture. Decomposition of DMSO.This indicates that the reaction temperature may be too high or that acidic byproducts are accumulating. Ensure the temperature is within the recommended range and that a sufficient amount of stabilizing agent is present.
Low yield of this compound. Incomplete reaction.Verify the molar ratios of the reactants. Ensure the reaction has been allowed to proceed for the recommended duration at the appropriate temperature.[1] Impure starting materials can also affect yield.
Loss of volatile methyl bromide.If performing the reaction at atmospheric pressure, ensure the condenser is efficient enough to prevent the loss of methyl bromide. A gas trap can also be used to capture any escaping methyl bromide.[4][5]
Crystals do not form upon cooling. Product is still dissolved in the solvent.Try cooling the solution to a lower temperature (0-10°C).[4] If crystals still do not form, try adding a seed crystal or a non-solvent like isopropanol (B130326) to induce crystallization.[4]

Experimental Protocols

Protocol 1: Synthesis at Atmospheric Pressure with a Stabilizing Agent

This protocol is adapted from established safe industrial practices.[3][6]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Methyl bromide

  • Trimethyl orthoformate (stabilizing agent)

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Dropping funnel or gas inlet tube

  • Thermometer

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Charge the flask with dimethyl sulfoxide and trimethyl orthoformate.

  • Heat the mixture to the desired reaction temperature (e.g., 60-65°C) with stirring.[4]

  • Slowly and continuously add methyl bromide to the reaction mixture through the dropping funnel or gas inlet tube over an extended period. The final molar ratio of methyl bromide to DMSO should be between 0.40:1 and 0.70:1.[6]

  • Maintain the reaction temperature throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 3 to 18 hours to ensure the reaction goes to completion.[6]

  • Allow the mixture to cool to room temperature, at which point the this compound will crystallize.

  • Collect the crystals by filtration, wash with a suitable solvent (e.g., isopropanol), and dry.[4]

Protocol 2: Synthesis in a Pressure Vessel

This method can provide higher yields but requires specialized equipment and stringent safety controls.[1][4]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Methyl bromide

  • Trimethyl orthoformate (stabilizing agent)

Equipment:

  • Glass pressure vessel rated for the expected reaction pressures

  • Stirring mechanism for the pressure vessel

  • Heating/cooling system with precise temperature control (e.g., glycol bath)

  • Pressure gauge

Procedure:

  • Charge the pressure vessel with dimethyl sulfoxide and trimethyl orthoformate.

  • With adequate ventilation and stirring, add the required amount of methyl bromide.

  • Seal the pressure vessel according to the manufacturer's instructions.

  • Heat the vessel to the reaction temperature (e.g., 65°C) and maintain this temperature for the specified reaction time (e.g., 55 hours).[1]

  • After the reaction period, cool the vessel to room temperature.

  • Carefully vent the pressure vessel in a safe and ventilated area.

  • Open the vessel and collect the crystallized product by filtration.

  • Wash the crystals with a suitable solvent (e.g., benzene) and dry under vacuum.[4]

Quantitative Data Summary

Parameter Atmospheric Pressure Method Pressure Vessel Method Reference(s)
Reaction Temperature 50 - 75 °C65 °C[1][3][6]
Molar Ratio (MeBr:DMSO) 0.40:1 to 0.70:1Not explicitly stated, but a recipe is given with specific volumes.[1][6]
Reaction Time 3 - 18 hours (post-addition)55 hours[1][6]
Stabilizing Agent Trimethyl orthoformate (or similar)Trimethyl orthoformate[4][6]
Typical Yield ~80%~80%[1][2]

Visualizations

Experimental Workflow for Safe Synthesis

G Figure 1: Recommended Workflow for Safe Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Assemble Apparatus in Fume Hood B Charge Flask with DMSO & Stabilizer A->B C Heat to 60-65°C B->C D Slowly Add Methyl Bromide C->D E Monitor Temperature Continuously D->E CRITICAL CONTROL F Maintain Temperature Post-Addition D->F E->D Feedback Loop G Cool to Room Temperature F->G H Filter Crystals G->H I Wash with Isopropanol H->I J Dry Product I->J

Caption: Recommended Workflow for Safe Synthesis

Logical Relationship of Hazards and Mitigation

G Figure 2: Hazard Mitigation Logic cluster_hazards Hazards cluster_mitigation Mitigation Strategies H1 Exothermic Reaction H3 DMSO Decomposition H1->H3 H2 Byproduct Formation (HBr, Br₂) H2->H3 catalyzes H4 Explosive Decomposition H3->H4 M1 Strict Temperature Control (50-75°C) M1->H1 Controls M2 Use of Stabilizing Agents (e.g., Trimethyl Orthoformate) M2->H2 Neutralizes M3 Controlled Reagent Addition M3->H1 Manages M4 Adequate Ventilation & Pressure Relief M4->H4 Contains/Vents

Caption: Hazard Mitigation Logic

References

Technical Support Center: Managing Exothermic Reactions of Trimethylsulfoxonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trimethylsulfoxonium bromide. Particular focus is given to the management of its exothermic properties to ensure safe and successful experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound.

Q1: My reaction temperature is rising uncontrollably. What should I do?

A1: An uncontrolled temperature increase, or thermal runaway, is a serious safety concern.

  • Immediate Action: Immediately remove the heat source (if any) and enhance cooling by lowering the temperature of the cooling bath or adding more coolant (e.g., dry ice to an isopropanol (B130326) bath).

  • Stop Reagent Addition: If you are adding reagents, stop the addition immediately.

  • Dilution: If it is safe to do so, dilute the reaction mixture with a high-boiling point, inert solvent to slow the reaction rate and absorb heat.

  • Emergency Preparedness: If the temperature continues to rise rapidly, evacuate the area and follow your institution's emergency procedures. The decomposition of this compound can become unstoppable once initiated and may lead to a dangerous pressure buildup or explosion.[1][2]

Q2: I'm observing gas evolution and a pressure increase in my sealed reaction vessel. What is happening and what are the risks?

A2: Gas evolution is likely due to the thermal decomposition of this compound or its reactants.[1] This is extremely hazardous in a closed system.

  • Cause: The synthesis of this compound from dimethyl sulfoxide (B87167) (DMSO) and methyl bromide is known to be exothermic.[3] Decomposition can be triggered by excessive temperatures (as low as 65°C in the presence of acidic impurities like HBr) and generates gaseous by-products.[1]

  • Risk: The pressure buildup can exceed the limits of the glassware or reactor, posing a significant explosion risk.[1][2]

  • Action: If you can do so safely, vent the vessel in a fume hood. If the reaction is too vigorous, evacuate immediately. For future experiments, avoid sealed vessels unless they are specifically designed for high-pressure work and equipped with pressure relief systems. Consider switching to a continuous flow setup, which minimizes the reaction volume and improves heat transfer.[1]

Q3: My reaction has turned a dark color and the yield of my desired product is low. What could be the cause?

A3: Dark coloration often indicates decomposition.

  • Cause: Localized overheating (hot spots) or the presence of impurities can cause this compound and other reagents to decompose.[1] The formation of by-products like bromine and hydrogen bromide during its synthesis can catalyze rapid decomposition.

  • Troubleshooting:

    • Improve Stirring: Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reaction mixture.

    • Control Addition Rate: Add reagents slowly and sub-surface to prevent localized high concentrations.

    • Use a Scavenger: In syntheses involving this compound, adding a scavenger like trimethyl orthoformate can neutralize acidic by-products that catalyze decomposition.[1]

    • Purify Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can initiate or accelerate decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound (C₃H₉BrOS) is a white crystalline powder used as a reagent in organic synthesis.[4] It is most commonly used as a methylating agent and for the preparation of dimethyloxosulfonium methylide, the Corey-Chaykovsky reagent, which is used to synthesize epoxides, aziridines, and cyclopropanes from aldehydes, ketones, and imines.[5][6][7]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazard is its potential for rapid, exothermic decomposition, especially at elevated temperatures or in the presence of acidic impurities.[1][2] This decomposition can become a runaway reaction, releasing gas and creating an explosion hazard in closed systems.[1] The synthesis of the compound is also highly exothermic.[3][8] Standard chemical handling precautions should also be taken, as it can be irritating to the eyes, skin, and respiratory system.

Q3: What are the best practices for safely handling and storing this compound?

A3:

  • Handling: Always handle this compound in a well-ventilated fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials like strong oxidizing agents.[9]

Q4: How can I control the exothermic nature of reactions involving this reagent?

A4:

  • Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.

  • Cooling: Use an appropriately sized cooling bath (e.g., ice-water, dry ice/acetone) to dissipate the heat generated.

  • Controlled Addition: Add reagents slowly and in a controlled manner (e.g., via a syringe pump or dropping funnel) to manage the rate of heat generation.[11]

  • Dilution: Running the reaction in an appropriate inert solvent can help to moderate temperature changes.

  • Flow Chemistry: For larger-scale reactions, using microreactors or continuous flow reactors provides superior heat transfer and significantly reduces the risk of thermal runaway.[12][13]

Quantitative Data

The following table summarizes key physical and thermal properties of this compound.

PropertyValueReference
Molecular Formula C₃H₉BrOS[4][14]
Molecular Weight 173.07 g/mol [4][14]
Appearance White to off-white crystalline powder[4]
Melting Point 195-198°C (decomposes)[4]
Flash Point 64°C[9]
Decomposition Onset Begins around 130°C (pure)[1]
Catalyzed Decomposition Exothermic events observed near 65°C with HBr[1]
Solubility Soluble in polar solvents (water, DMF, DMSO)[4]

Experimental Protocols

Protocol: Epoxidation of Cyclohexanone (B45756) using the Corey-Chaykovsky Reaction

This protocol describes the formation of an epoxide from a ketone using dimethyloxosulfonium methylide, generated in situ from this compound. This reaction is exothermic and requires careful temperature control.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dry Dimethyl sulfoxide (DMSO)

  • Cyclohexanone

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet/outlet

  • Ice-water bath

  • Syringes

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. Place the three-neck flask in an ice-water bath on a magnetic stir plate. Purge the system with dry nitrogen.

  • Ylide Formation (Exothermic Step):

    • Under a positive pressure of nitrogen, add sodium hydride (1.1 equivalents) to the flask.

    • Wash the NaH with dry hexanes to remove the mineral oil, and carefully decant the hexanes.

    • Add dry DMSO via syringe to the flask.

    • Slowly add a solution of this compound (1.1 equivalents) in dry DMSO to the NaH suspension while maintaining the internal temperature below 25°C. The reaction will evolve hydrogen gas; ensure it is safely vented.

    • Stir the resulting milky-white suspension for 15-20 minutes until gas evolution ceases. This indicates the formation of dimethyloxosulfonium methylide.

  • Epoxidation Reaction:

    • Dissolve cyclohexanone (1.0 equivalent) in a small amount of dry THF.

    • Add the cyclohexanone solution dropwise to the ylide suspension via syringe, ensuring the internal temperature does not exceed 25-30°C.

    • After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding it to a beaker of cold water.

    • Extract the aqueous mixture three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield the desired epoxide.

Mandatory Visualizations

Exotherm_Troubleshooting Troubleshooting Workflow for an Unexpected Exotherm start Unexpected Temperature Rise Detected action1 IMMEDIATE ACTIONS: 1. Remove Heat Source 2. Enhance Cooling 3. Stop Reagent Addition start->action1 check_control Is Temperature Stabilizing? action1->check_control continue_monitor Continue Reaction with Extreme Caution. Monitor Closely. check_control->continue_monitor Yes action2 EMERGENCY ACTIONS: 1. Alert Others 2. Follow Emergency Shutdown Protocol 3. Evacuate Area check_control->action2 No investigate Post-Incident Investigation: - Check Reagent Purity - Review Addition Rate & Cooling - Assess Scale & Stirring Efficiency continue_monitor->investigate end Procedure Halted Safely action2->end investigate->end

Caption: Troubleshooting workflow for an unexpected exotherm.

References

Technical Support Center: Trimethylsulfoxonium Bromide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Trimethylsulfoxonium (B8643921) bromide, particularly in the context of the Corey-Chaykovsky reaction.

Troubleshooting Guides

Issue: Low or No Product Yield in Corey-Chaykovsky Reaction

Question Possible Cause Troubleshooting Steps
Why is my reaction not yielding the expected epoxide/cyclopropane? Inefficient Ylide Formation: The sulfur ylide, dimethylsulfoxonium methylide, may not be forming in sufficient quantities. This can be due to an insufficiently strong base, wet solvents, or low temperature during ylide generation.- Base Selection: Ensure a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used.[1][2] - Anhydrous Conditions: Use dry solvents (e.g., DMSO, THF) as water will quench the ylide. - Temperature for Ylide Formation: While the subsequent reaction with the carbonyl may be run at various temperatures, the initial deprotonation is crucial. Follow established protocols for ylide generation.
Ylide Instability: While dimethylsulfoxonium methylide is more stable than its sulfonium (B1226848) counterpart, it can still degrade over time, especially at elevated temperatures.- In Situ Generation: Generate the ylide in situ and use it immediately.[1][3] - Temperature Control: Maintain the recommended temperature for the specific substrate and reaction scale.
Low Reactivity of Substrate: Sterically hindered ketones or electron-deficient carbonyls may react sluggishly.- Increase Reaction Temperature: For less reactive substrates, a moderate increase in temperature may be necessary to drive the reaction to completion. Sulfoxonium ylides are known to sometimes require higher temperatures.[4] - Extended Reaction Time: Monitor the reaction by TLC or other methods and allow for a longer reaction time if necessary.
Incorrect Reagent Stoichiometry: An incorrect ratio of the sulfoxonium salt, base, and carbonyl substrate can lead to poor yields.- Verify Stoichiometry: Typically, a slight excess of the ylide is used. Consult specific protocols for the optimal molar ratios for your substrate.

Issue: Formation of Side Products

Question Possible Cause Troubleshooting Steps
Why am I observing significant side product formation? Reaction with Enones: When reacting with α,β-unsaturated ketones (enones), dimethylsulfoxonium methylide typically yields cyclopropanes via 1,4-addition. If epoxide formation (from 1,2-addition) is observed as a side product, it could be due to reaction conditions.- Ylide Choice: Dimethylsulfoxonium methylide is the preferred reagent for cyclopropanation of enones due to its tendency for 1,4-addition.[4] If epoxide is the desired product from an enone, the less stable dimethylsulfonium methylide should be used.
Thermal Decomposition of Trimethylsulfoxonium Bromide: The starting material itself can undergo hazardous thermal decomposition, especially at elevated temperatures.- Temperature Limit: Avoid excessive heating during the reaction. The synthesis of the reagent itself requires careful temperature control to prevent explosive decomposition.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of the Corey-Chaykovsky reaction?

As with most chemical reactions, increasing the temperature generally increases the rate of the Corey-Chaykovsky reaction. This is because a higher temperature provides the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier. However, the stability of the sulfur ylide must also be considered, as it can decompose at higher temperatures.

Q2: Are there specific temperature ranges that should be used for reactions with this compound?

The optimal temperature depends on the specific substrate and the desired outcome. Many Corey-Chaykovsky reactions using dimethylsulfoxonium methylide are run at room temperature.[1] However, for less reactive substrates, the reaction may require heating. It is crucial to consult literature protocols for similar substrates to determine the best temperature range. For the synthesis of this compound itself, temperatures are typically maintained between 50-75°C to ensure a safe and efficient reaction.[6]

Q3: How does the stability of the ylide from this compound compare to other sulfur ylides, and how does this relate to reaction temperature?

Dimethylsulfoxonium methylide (generated from this compound) is a "stabilized" ylide and is more stable than dimethylsulfonium methylide.[4] This increased stability means it is less reactive and may require higher reaction temperatures or longer reaction times to react with certain substrates compared to its sulfonium counterpart.[4] The less stable sulfonium ylides are often generated and used at low temperatures.[7]

Q4: Can temperature influence the selectivity (e.g., 1,2- vs. 1,4-addition) of the reaction?

While the choice of ylide (sulfoxonium vs. sulfonium) is the primary determinant of selectivity with α,β-unsaturated carbonyls, reaction temperature can play a role. In general, thermodynamically controlled processes are favored at higher temperatures, while kinetically controlled processes are favored at lower temperatures. The 1,4-addition of dimethylsulfoxonium methylide to enones to form cyclopropanes is generally the thermodynamically favored pathway.

Data Presentation

Table 1: Typical Reaction Conditions for the Corey-Chaykovsky Reaction using this compound/Iodide

Substrate TypeBaseSolventTemperature (°C)Reaction TimeProduct Type
Aldehydes/KetonesNaHDMSO/THF0 to Room Temp2 - 12 hEpoxide
α,β-Unsaturated KetonesKOtBuDMSORoom Temp2 - 6 hCyclopropane
Sterically Hindered KetonesNaHDMSORoom Temp to 656 - 24 hEpoxide

Experimental Protocols

Protocol 1: General Procedure for Epoxidation of a Ketone

This protocol is a generalized procedure based on common practices in the literature.[7]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.1 equivalents) to anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Ylide Formation: To this suspension, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature under a nitrogen atmosphere. The mixture is typically stirred for 1-2 hours, during which hydrogen gas will evolve.

  • Reaction with Ketone: A solution of the ketone (1.0 equivalent) in anhydrous DMSO or THF is added dropwise to the ylide solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for 2-12 hours. For less reactive ketones, the temperature may be gently increased.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (this compound + NaH in DMSO) ylide_formation Ylide Formation (Stir at RT, 1-2h) reagent_prep->ylide_formation N2 atmosphere substrate_addition Substrate Addition (Ketone in DMSO/THF) ylide_formation->substrate_addition Dropwise reaction Reaction (Stir at RT, monitor by TLC) substrate_addition->reaction workup Aqueous Work-up (Quench with H2O, Extract) reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product (Epoxide) purification->product

Caption: Experimental workflow for the epoxidation of a ketone using this compound.

troubleshooting_flowchart start Low/No Product Yield check_ylide Check Ylide Formation Conditions? start->check_ylide ylide_ok Ylide Formation OK? check_ylide->ylide_ok check_substrate Consider Substrate Reactivity ylide_ok->check_substrate Yes fix_ylide Use Stronger Base Ensure Anhydrous Conditions ylide_ok->fix_ylide No increase_temp Increase Temperature or Time check_substrate->increase_temp recheck Re-run Reaction increase_temp->recheck fix_ylide->recheck

Caption: Troubleshooting flowchart for low yield in Corey-Chaykovsky reactions.

References

influence of base selection in Corey-Chaykovsky reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of base selection in Corey-Chaykovsky reactions. The information is tailored for researchers, scientists, and professionals in drug development to help navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in a Corey-Chaykovsky reaction?

The base is fundamental to the reaction as its primary role is to deprotonate the sulfonium (B1226848) or sulfoxonium salt to generate the reactive sulfur ylide in situ.[1][2] The efficiency of this deprotonation directly impacts the concentration of the ylide available to react with the substrate. An inappropriate base can lead to low or no yield, side reactions, or poor selectivity.

Q2: What are the most commonly used bases for this reaction?

Strong bases are typically required to generate the sulfur ylide. Commonly used bases include:

  • Sodium hydride (NaH)[3][4]

  • Potassium tert-butoxide (KOt-Bu)[3][4]

  • n-Butyllithium (n-BuLi)[3][4]

  • Lithium diisopropylamide (LDA)[5]

  • Potassium hydroxide (B78521) (KOH)[5]

Q3: How does the strength of the base affect the reaction?

The acidity of the protons on the sulfonium salt dictates the required base strength. A base that is not strong enough will fail to generate a sufficient concentration of the ylide, leading to an incomplete or failed reaction. For instance, trimethylsulfonium (B1222738) iodide requires a strong base like NaH or n-BuLi for efficient deprotonation.[2][6]

Q4: Can the choice of base influence the reaction's outcome (e.g., yield, side products)?

Absolutely. The choice of base and counter-ion can influence solubility, aggregation of the ylide, and the overall reaction kinetics, thereby affecting yield and side product formation. For example, using n-BuLi in THF with certain sulfonium salts can generate a significant β-hydroxymethyl sulfide (B99878) byproduct.[5] In some cyclopropanation reactions, switching from a sodium (Na) to a cesium (Cs) based cation has been shown to improve yields.[7]

Q5: How does the base affect chemoselectivity between epoxidation and cyclopropanation with α,β-unsaturated carbonyls?

While the type of sulfur ylide is the primary determinant of chemoselectivity (sulfonium ylides favor epoxidation, sulfoxonium ylides favor cyclopropanation), the base is integral to the ylide's formation and can play a role.[8] The reaction conditions, including the base and solvent, can influence the equilibrium between the reversible 1,2-addition (leading to epoxides) and the irreversible 1,4-addition (leading to cyclopropanes). For stabilized ylides, which favor cyclopropanation, the 1,4-addition is often irreversible, driving the reaction towards the cyclopropane (B1198618) product.[9]

Troubleshooting Guide

Problem 1: Low to no yield of the desired epoxide/aziridine/cyclopropane.

  • Possible Cause: Incomplete deprotonation of the sulfonium/sulfoxonium salt. The chosen base may be too weak or of poor quality (e.g., NaH that has been passivated by atmospheric moisture).

  • Troubleshooting Steps:

    • Verify Base Strength: Ensure the pKa of the base's conjugate acid is significantly higher than that of the sulfonium salt.

    • Use Fresh Base: Employ a fresh, unopened container of the base or a freshly prepared solution (e.g., LDA). Handle hygroscopic and air-sensitive bases like NaH and n-BuLi under a strict inert atmosphere (e.g., Argon or Nitrogen).

    • Switch to a Stronger Base: If using KOt-Bu with limited success, consider switching to NaH or n-BuLi.[3]

    • Check Solubility: Ensure the sulfonium salt is soluble in the reaction solvent. Sometimes, a co-solvent like DMSO is required to dissolve the salt before adding the base.[10]

Problem 2: Significant formation of a β-hydroxymethyl sulfide byproduct.

  • Possible Cause: This is a known side reaction, particularly when using n-BuLi in THF as the base/solvent system.[5]

  • Troubleshooting Steps:

    • Change the Base: Switch from n-BuLi to sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).[3][4]

    • Change the Solvent: Using DMSO as the solvent can often mitigate this side reaction. The combination of NaH in DMSO is a classic and robust system for generating dimethylsulfoxonium methylide.[9]

Problem 3: The reaction shows poor diastereoselectivity.

  • Possible Cause: The base and its counter-ion can influence the aggregation state of the ylide and the geometry of the transition state, which in turn affects stereoselectivity.

  • Troubleshooting Steps:

    • Screen Different Bases: Systematically screen a panel of bases (e.g., NaH, KOt-Bu, LDA) to determine the empirical effect on the diastereomeric ratio.

    • Vary the Solvent: The solvent polarity can also impact the transition state. Test different solvents in conjunction with various bases.

    • Temperature Control: Perform the reaction at lower temperatures, as this can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

Problem 4: The substrate, which contains a protic functional group (e.g., -OH, -NH), is recovered unreacted.

  • Possible Cause: The acidic proton on the substrate is quenching the sulfur ylide as it is formed. The base will deprotonate the most acidic species in the flask first.

  • Troubleshooting Steps:

    • Protect the Functional Group: Use a suitable protecting group for the acidic functionality that is stable to the reaction conditions.

    • Use Excess Reagents: Add an additional equivalent of the base and sulfonium salt to first deprotonate the substrate and then generate the ylide for the desired reaction. Note that this can sometimes lead to lower yields and more complex purification.[7]

Data on Base and Solvent Effects

The selection of base and solvent is interdependent and crucial for success. The following table summarizes common combinations used for generating sulfur ylides.

Sulfonium/Sulfoxonium SaltBaseSolvent(s)Typical ApplicationReference
Trimethylsulfoxonium IodideNaHDMSOEpoxidation / Cyclopropanation[3]
Trimethylsulfonium Iodiden-BuLiTHFEpoxidation[3]
Trimethylsulfoxonium IodideKOt-BuDMSOEpoxidation / Cyclopropanation[3][10]
Trimethylsulfonium IodideNaHDMSO / THFEpoxidation[3]

Key Experimental Protocol: Epoxidation of Cyclohexanone (B45756)

This protocol describes the generation of the ylide from trimethylsulfonium iodide using potassium tert-butoxide in DMSO, followed by reaction with cyclohexanone.

Reagents:

  • Trimethylsulfonium iodide (1.65 eq)

  • Potassium tert-butoxide (1.65 eq)

  • Cyclohexanone (1.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Add trimethylsulfonium iodide (1.65 eq) to a flask containing anhydrous DMSO (e.g., 25 mL for a 7.15 mmol scale reaction) and stir under an inert atmosphere until the salt is fully dissolved.[10]

  • Add the substrate, cyclohexanone (1.0 eq), to the solution.[10]

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.65 eq) in anhydrous DMSO (e.g., 17 mL for a 7.15 mmol scale reaction).[10]

  • Slowly add the potassium tert-butoxide solution to the reaction mixture. The base deprotonates the sulfonium salt in situ to generate the reactive ylide.

  • Stir the resulting solution at room temperature for 2 hours.[10]

  • Upon completion (monitored by TLC), quench the reaction by adding water.[10]

  • Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.[10]

  • Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to yield the desired epoxide.[10]

Visual Guides

Corey_Chaykovsky_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Step cluster_workup Product Isolation Sulfonium_Salt Sulfonium/ Sulfoxonium Salt Ylide_Formation In Situ Ylide Generation Sulfonium_Salt->Ylide_Formation Base Strong Base (e.g., NaH, KOtBu) Base->Ylide_Formation Deprotonation Reaction_Vessel Reaction with Substrate (Ketone, Imine, etc.) Ylide_Formation->Reaction_Vessel Nucleophilic Attack Quench Aqueous Quench Reaction_Vessel->Quench Purification Extraction & Purification Quench->Purification Final_Product Epoxide/ Aziridine/ Cyclopropane Purification->Final_Product

Caption: General experimental workflow for the Corey-Chaykovsky reaction.

Base_Selection_Guide Start Start: Select a Base Substrate_Check Does the substrate have acidic protons (OH, NH)? Start->Substrate_Check Base_Strength Is a highly reactive ylide needed quickly? Substrate_Check->Base_Strength No Use_Excess Use >2 eq. of base or protect the group Substrate_Check->Use_Excess Yes Use_nBuLi Consider n-BuLi (very strong, fast) Base_Strength->Use_nBuLi Yes Use_NaH_KOtBu Use NaH or KOtBu (strong, safer handling) Base_Strength->Use_NaH_KOtBu No Side_Reaction_Check Is β-hydroxymethyl sulfide a known side product? Avoid_nBuLi Avoid n-BuLi in THF. Use NaH in DMSO. Side_Reaction_Check->Avoid_nBuLi Yes Proceed Proceed with NaH/KOtBu Side_Reaction_Check->Proceed No, proceed with n-BuLi Use_Excess->Base_Strength Use_Standard Use 1.1-1.5 eq. of base Use_nBuLi->Side_Reaction_Check Use_NaH_KOtBu->Proceed

Caption: Decision tree for selecting a base in Corey-Chaykovsky reactions.

Reaction_Mechanism cluster_ylide_formation Step 1: Ylide Formation cluster_addition Step 2: Nucleophilic Addition cluster_ring_closure Step 3: Ring Closure Salt R₂S⁺-CH₃ (Sulfonium Salt) Ylide R₂S⁺-CH₂⁻ (Sulfur Ylide) Salt->Ylide Deprotonation Base Base (B⁻) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl R'₂C=O (Carbonyl) Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Leaving_Group R₂S (Sulfide) Betaine->Leaving_Group

Caption: The role of the base in the Corey-Chaykovsky reaction mechanism.

References

Technical Support Center: Work-up Procedures for Reactions with Trimethylsulfoxonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up of reactions involving trimethylsulfoxonium (B8643921) bromide, particularly in the context of the Corey-Chaykovsky reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in a reaction using trimethylsulfoxonium bromide, and how do they affect the work-up?

A1: The primary byproducts are dimethyl sulfoxide (B87167) (DMSO), which is formed from the ylide during the reaction, and inorganic salts derived from the base used for deprotonation.[1] If a sulfonium (B1226848) ylide (from a salt like trimethylsulfonium (B1222738) iodide) is used, the byproduct is dimethyl sulfide (B99878), a volatile and odorous compound.[1][2] The high polarity and high boiling point of DMSO make it challenging to remove from the reaction mixture, often requiring specific work-up procedures to avoid contamination of the final product.[3][4]

Q2: How can I effectively remove DMSO from my reaction mixture?

A2: The most common method is to dilute the reaction mixture with a large volume of water and extract the product with a non-polar organic solvent like ethyl acetate (B1210297) or diethyl ether.[3][4] The organic layer should then be washed repeatedly with water or brine to remove residual DMSO.[4] For every 5 mL of DMSO, a general guideline is to use five 10 mL portions of water for washing.[3][5] Other aqueous solutions like 5% LiCl or 0.5 N HCl can also be effective for washing.[3]

Q3: My product is water-soluble. How can I remove DMSO in this case?

A3: For water-soluble products, extraction is not a viable option. Alternative methods include:

  • Freeze-drying (lyophilization): Adding water to the reaction mixture and then freeze-drying can remove both water and DMSO.[6]

  • Column chromatography: Passing the reaction mixture through a silica (B1680970) gel column can separate the polar DMSO from less polar products.[6]

  • Azeotropic removal: Adding a volatile organic solvent and repeatedly evaporating it under reduced pressure can sometimes help remove DMSO.

Q4: An emulsion formed during the aqueous work-up. What should I do?

A4: Emulsion formation can be common when using DMSO. To break up an emulsion, you can try the following:

  • Add brine (saturated NaCl solution) to the separatory funnel.

  • Gently swirl the mixture instead of vigorous shaking.

  • Allow the mixture to stand for an extended period.

  • Filter the mixture through a pad of Celite.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is contaminated with DMSO Insufficient washing of the organic layer.Increase the number and volume of aqueous washes. Use brine or a dilute LiCl solution in the washes.[3][4]
Low product yield after extraction Product has some water solubility and is being lost in the aqueous washes.Reduce the number of washes or use a more non-polar extraction solvent. If the product is significantly water-soluble, consider alternative work-up methods like freeze-drying or chromatography.[6]
Reaction work-up is very slow due to emulsions Vigorous shaking of the biphasic mixture containing DMSO.Add brine to the separatory funnel and swirl gently instead of shaking.
Unpleasant, strong odor during work-up Formation of dimethyl sulfide as a byproduct (if using a sulfonium salt).Conduct the work-up in a well-ventilated fume hood. The odor will dissipate as the volatile dimethyl sulfide is removed during solvent evaporation.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the removal of DMSO during reaction work-up.

Parameter Value/Recommendation Reference
Water to DMSO Ratio for Washing 5 x 10 mL water washes for every 5 mL of DMSO[3][5]
Alternative Aqueous Washes 5% LiCl (aq) or 0.5 N HCl (aq)[3]
Vacuum Distillation Temperature for DMSO Approximately 60°C

Experimental Protocols

Standard Work-up Protocol for a Corey-Chaykovsky Reaction

This protocol is a general guideline for the work-up of a reaction using this compound to generate an epoxide.

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add water to quench any remaining reactive species.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl ether, ethyl acetate).[7] Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them repeatedly with water to remove DMSO.[7] Follow with a final wash with brine to help break any emulsions and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).[7]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.[7]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired epoxide.[7]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Corey-Chaykovsky Reaction with this compound B Quench with Water A->B Reaction complete C Extract with Organic Solvent B->C D Wash Organic Layer with Water/Brine C->D E Dry Organic Layer D->E F Remove Solvent E->F G Column Chromatography F->G Crude Product H Pure Product G->H

Caption: Experimental workflow for a Corey-Chaykovsky reaction and subsequent work-up.

troubleshooting_dmso Start Start: Remove DMSO IsProductWaterSoluble Is the product water-soluble? Start->IsProductWaterSoluble Extraction Dilute with water, extract with non-polar solvent, and wash organic layer repeatedly. IsProductWaterSoluble->Extraction No Chromatography Use column chromatography. IsProductWaterSoluble->Chromatography Yes End End: DMSO Removed Extraction->End FreezeDry Consider freeze-drying (lyophilization). Chromatography->FreezeDry Alternative Chromatography->End FreezeDry->End

References

Validation & Comparative

A Comparative Guide to Trimethylsulfoxonium Bromide and Wittig Reagents in Carbonyl Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the transformation of carbonyl groups into other functionalities is a cornerstone of molecular architecture. Among the myriad of reagents developed for this purpose, sulfur ylides derived from salts like trimethylsulfoxonium (B8643921) bromide and phosphorus ylides, famously known as Wittig reagents, stand out for their unique and complementary reactivity profiles. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to aid in the rational selection of the appropriate tool for specific synthetic challenges.

At a Glance: Key Differences

FeatureTrimethylsulfoxonium Bromide (via Corey-Chaykovsky Reaction)Wittig Reagents
Primary Product Epoxides (from aldehydes and ketones), Cyclopropanes (from α,β-unsaturated carbonyls)[1][2]Alkenes (Olefins)[3]
Reagent Type Sulfoxonium ylide (a type of sulfur ylide)[4]Phosphorus ylide
Key Transformation Methylene (B1212753) or substituted methylene group transfer leading to ring formation[2]Carbonyl oxygen is replaced by the alkylidene group of the ylide[3]
Driving Force Release of a stable leaving group (dimethyl sulfoxide)Formation of a very strong phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide[5]
Stereoselectivity Often provides good diastereoselectivity, favoring trans epoxides with substituted ylides.[2]Dependent on the ylide structure; stabilized ylides favor (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[3]

Performance Data: A Quantitative Comparison

Reagent/ReactionSubstrateProductYield (%)E/Z RatioReference
This compound (Corey-Chaykovsky)Benzaldehyde (B42025)Styrene (B11656) Oxide69-75%N/AOrganic Syntheses[6]
Benzyltriphenylphosphonium (B107652) chloride (Wittig)BenzaldehydeStilbene (B7821643)~80-90% (crude)Mixture, requires isomerization for pure transBenchchem[7]
Benzyltriphenylphosphonium chloride (Wittig)Cinnamaldehyde1,4-diphenyl-1,3-butadiene22%Predominantly E,EOdinity[8]
(Carbethoxymethylene)triphenylphosphorane (Wittig)4-BromobenzaldehydeEthyl 4-bromocinnamateHighN/AJ. Chem. Ed.
Trimethylsulfonium (B1222738) Iodide (Corey-Chaykovsky)2-Benzo[b]thiophene carboxaldehyde2-Oxiranyl-benzo[b]thiophene88%N/ASemantic Scholar[9]

Note: Yields and stereoselectivity can vary significantly based on the specific ylide, substrate, and reaction conditions.

Reaction Mechanisms and Experimental Workflows

The divergent outcomes of these two reagent classes stem from their distinct mechanistic pathways.

This compound: The Johnson-Corey-Chaykovsky Reaction

The reaction proceeds via the formation of a sulfur ylide, which acts as a nucleophile.[2] The key steps are:

  • Ylide Formation: Deprotonation of the trimethylsulfoxonium salt by a strong base.

  • Nucleophilic Attack: The ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate.

  • Ring Closure: An intramolecular SN2 reaction where the alkoxide displaces dimethyl sulfoxide (B87167) (DMSO) to form the epoxide.[2]

JCC_Mechanism cluster_0 Ylide Formation cluster_1 Reaction with Carbonyl Salt [(CH₃)₂SOCH₃]⁺Br⁻ Ylide (CH₃)₂SO=CH₂ Salt->Ylide + Base⁻ - H-Base Base Base⁻ Ylide_ref (CH₃)₂SO=CH₂ Carbonyl R₂C=O Betaine R₂C(O⁻)-CH₂-S⁺(O)(CH₃)₂ Epoxide R₂C(O)CH₂ (Epoxide) Betaine->Epoxide Intramolecular SN2 DMSO (CH₃)₂SO Betaine->DMSO Elimination Ylide_ref->Betaine + R₂C=O

Johnson-Corey-Chaykovsky Reaction Mechanism
Wittig Reagents: The Wittig Reaction

The Wittig reaction is driven by the formation of the highly stable phosphine (B1218219) oxide byproduct.[5] The key steps are:

  • Ylide Formation: Deprotonation of a phosphonium (B103445) salt with a strong base.

  • Cycloaddition: The ylide reacts with the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.

  • Cycloreversion: The oxaphosphetane collapses to form the alkene and triphenylphosphine oxide.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Reaction with Carbonyl Phos_Salt [Ph₃P⁺-CH₂R]X⁻ Wittig_Reagent Ph₃P=CHR Phos_Salt->Wittig_Reagent + Base⁻ - H-Base Base Base⁻ Wittig_Reagent_ref Ph₃P=CHR Carbonyl R'₂C=O Oxaphosphetane [4-membered ring] Alkene R'₂C=CHR (Alkene) Oxaphosphetane->Alkene Cycloreversion Phos_Oxide Ph₃P=O Oxaphosphetane->Phos_Oxide Elimination Wittig_Reagent_ref->Oxaphosphetane + R'₂C=O [2+2] Cycloaddition

Wittig Reaction Mechanism
Comparative Experimental Workflow

The general laboratory procedures for utilizing both reagents share similarities but have key differences, particularly in the work-up stage.

Workflow_Comparison cluster_JCC Corey-Chaykovsky Reaction cluster_Wittig Wittig Reaction JCC1 Dissolve sulfoxonium salt in anhydrous solvent JCC2 Add strong base (e.g., NaH) to form ylide JCC1->JCC2 JCC3 Add carbonyl compound JCC2->JCC3 JCC4 Aqueous work-up and extraction of epoxide JCC3->JCC4 W1 Suspend phosphonium salt in anhydrous solvent W2 Add strong base (e.g., n-BuLi) to form ylide (color change) W1->W2 W3 Add carbonyl compound W2->W3 W4 Work-up and purification (removal of phosphine oxide) W3->W4

Comparative Experimental Workflow

Detailed Experimental Protocols

Epoxidation of Benzaldehyde using this compound (Adapted from Organic Syntheses)

Objective: To synthesize styrene oxide from benzaldehyde.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous DMSO under a nitrogen atmosphere.

  • Heat the mixture to 50°C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion.

  • Cool the solution to room temperature and add a solution of this compound (1.1 equivalents) in anhydrous DMSO.

  • Stir the resulting ylide solution at room temperature for 10 minutes.

  • Add a solution of benzaldehyde (1.0 equivalent) in a small amount of anhydrous DMSO dropwise via the dropping funnel.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude styrene oxide.

  • Purify the product by vacuum distillation.

Olefination of Benzaldehyde with Benzyltriphenylphosphonium Chloride (Adapted from Benchchem)[7]

Objective: To synthesize stilbene from benzaldehyde.

Materials:

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.[7]

  • While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.[7]

  • Heat the mixture to reflux for 30 minutes.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Decant the dried dichloromethane solution into a 25 mL round-bottom flask and add a catalytic amount of iodine (0.2955 mmol).[7]

  • Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to isomerize the (Z)-stilbene to the (E)-stilbene.[7]

  • Remove the dichloromethane using a rotary evaporator.

  • Recrystallize the crude product from hot 95% ethanol.

  • Collect the crystalline trans-stilbene (B89595) by vacuum filtration and air dry. The expected melting point is 123-125 °C.[7]

Stability, Handling, and Safety Considerations

This compound:

  • Stability: this compound is a crystalline solid that is stable under normal temperature and pressure.[10] It is less reactive and more stable than its trimethylsulfonium iodide counterpart.[1] The thermal stability of sulfoxonium ylides is considerably higher than that of sulfonium (B1226848) ylides, allowing for handling at ambient temperatures.[11]

  • Handling: It should be stored in a cool, dry place away from oxidizing agents.[10] While the salt itself is relatively safe to handle, the in situ generated ylide is a strong base and nucleophile and should be handled under an inert atmosphere.[4]

Wittig Reagents (Phosphonium Salts and Ylides):

  • Stability: Phosphonium salts are generally stable, crystalline solids.[3] However, the corresponding ylides, especially non-stabilized ones, are highly reactive and sensitive to air and moisture.[3] They are typically generated and used in situ under an inert atmosphere.[9] Stabilized ylides are more stable and can sometimes be isolated and stored.[3]

  • Handling: Strong bases such as n-butyllithium or sodium hydride are often required for ylide formation, which are pyrophoric and require careful handling under inert conditions.[3] The Wittig reaction produces triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the desired alkene product.[12]

Conclusion

The choice between this compound and a Wittig reagent is dictated by the desired synthetic outcome. For the synthesis of epoxides and cyclopropanes, the Johnson-Corey-Chaykovsky reaction using a sulfur ylide is the method of choice. Conversely, for the stereoselective synthesis of alkenes, the Wittig reaction and its variants offer a powerful and versatile platform.

Researchers and drug development professionals should consider the following factors when selecting a reagent:

  • Target Functional Group: The primary consideration is whether an epoxide/cyclopropane or an alkene is the desired product.

  • Stereochemistry: The Wittig reaction offers a degree of control over alkene geometry based on the ylide structure. The Corey-Chaykovsky reaction can also provide diastereoselective epoxide formation.

  • Substrate Scope and Functional Group Tolerance: Both reactions are compatible with a range of functional groups, but the specific ylide and reaction conditions must be considered.

  • Handling and Safety: The generation of both types of ylides requires strong bases and inert atmosphere techniques. The stability of the precursor salts and the ylides themselves should be taken into account.

By understanding the distinct characteristics and performance of each reagent system, chemists can make informed decisions to efficiently and effectively achieve their synthetic goals.

References

Trimethylsulfoxonium Bromide: A Superior Reagent for Methylene Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the advantages of Trimethylsulfoxonium Bromide over other sulfonium (B1226848) salts, supported by comparative data and detailed experimental protocols.

In the realm of organic synthesis, the generation of sulfonium ylides for methylene (B1212753) transfer reactions is a cornerstone of carbon-carbon bond formation, enabling the construction of crucial three-membered rings like epoxides and cyclopropanes. Among the various precursors for these reactive intermediates, this compound has emerged as a reagent of choice, offering distinct advantages in stability, selectivity, and safety compared to its sulfonium salt counterparts, most notably Trimethylsulfonium iodide. This guide provides an in-depth comparison, supported by experimental data, to inform reagent selection in process development and complex molecule synthesis.

Enhanced Stability and Safety Profile

One of the primary advantages of this compound lies in the enhanced stability of the resulting ylide, dimethylsulfoxonium methylide.[1][2] The presence of the oxygen atom on the sulfur stabilizes the adjacent carbanion through resonance and inductive effects.[1] This increased stability translates to tangible benefits in the laboratory. While unstabilized sulfonium ylides, such as dimethylsulfonium methylide derived from Trimethylsulfonium iodide, often require low temperatures for storage and immediate use, dimethylsulfoxonium methylide can be handled at ambient temperatures for extended periods.[1]

From a safety perspective, while the synthesis of this compound from dimethyl sulfoxide (B87167) (DMSO) and methyl bromide is an exothermic and potentially hazardous reaction, significant advancements have been made to mitigate these risks.[1][3][4] Industrial processes now incorporate stabilizing agents and precise temperature control to prevent runaway reactions.[1][3][4] The resulting crystalline solid is stable under recommended storage conditions.[5]

Comparative Performance in Key Reactions

The Corey-Chaykovsky reaction is a pivotal application for sulfonium ylides, facilitating the synthesis of epoxides, cyclopropanes, and aziridines.[6][7][8] The choice between a sulfoxonium salt like this compound and a sulfonium salt like Trimethylsulfonium iodide as the ylide precursor can dramatically influence the reaction outcome, particularly with α,β-unsaturated carbonyl compounds.[2][8][9]

Epoxidation vs. Cyclopropanation:

Dimethylsulfoxonium methylide, generated from this compound, is known as the Corey-Chaykovsky Reagent and is a valuable alternative to dimethylsulfonium methylide.[2][6] The key difference in their reactivity lies in their selectivity with enones. The less reactive dimethylsulfoxonium methylide typically undergoes a 1,4-conjugate addition to α,β-unsaturated ketones, leading to the formation of cyclopropanes.[2][6] In contrast, the more reactive dimethylsulfonium methylide preferentially attacks the carbonyl group in a 1,2-addition, yielding epoxides.[2][8][9] This divergent reactivity provides synthetic chemists with a powerful tool to selectively construct either cyclopropanes or epoxides from the same starting material.

dot

Figure 1: Regioselectivity in the Corey-Chaykovsky reaction.

Quantitative Data Comparison

The following table summarizes the comparative performance of ylides derived from Trimethylsulfoxonium and Trimethylsulfonium salts in the reaction with a model α,β-unsaturated ketone, chalcone.

Reagent PrecursorYlideSubstrateProductYield (%)Reference
Trimethylsulfoxonium IodideDimethylsulfoxonium MethylideChalcone1-Benzoyl-2-phenylcyclopropane~90%[10]
Trimethylsulfonium IodideDimethylsulfonium MethylideChalcone2,3-Epoxy-1,3-diphenylpropan-1-oneHigh[10]

Experimental Protocols

General Procedure for Ylide Generation and Reaction:

A strong base is required to deprotonate the sulfonium salt to generate the ylide in situ.[6][9] Sodium hydride is a commonly used base for this purpose.[9]

dot

experimental_workflow start Start reagents Suspend this compound and NaH in anhydrous solvent (e.g., THF, DMSO) start->reagents ylide_formation Stir at room temperature (or gentle heating) under inert atmosphere for ylide formation reagents->ylide_formation add_carbonyl Cool the reaction mixture and add the carbonyl compound dropwise ylide_formation->add_carbonyl reaction Allow the reaction to proceed at the appropriate temperature add_carbonyl->reaction quench Quench the reaction (e.g., with water or saturated NH4Cl) reaction->quench workup Extract with an organic solvent, dry, and concentrate quench->workup purification Purify the product (e.g., by column chromatography) workup->purification end End purification->end

References

A Comparative Guide to Validating Product Structures from Trimethylsulfoxonium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methods for producing epoxides and cyclopropanes, focusing on the use of trimethylsulfoxonium (B8643921) bromide in the Corey-Chaykovsky reaction. We offer a side-by-side analysis with alternative methods, supported by experimental data, to aid in the selection of the most suitable synthetic route and to provide clear protocols for the structural validation of the resulting products.

Performance Comparison of Synthetic Methods

The choice of synthetic method for epoxidation and cyclopropanation depends on several factors, including the substrate, desired stereochemistry, and reaction conditions. Below is a comparative summary of the Corey-Chaykovsky reaction with common alternatives.

Epoxidation: Corey-Chaykovsky vs. Prilezhaev Reaction

The Corey-Chaykovsky reaction is highly effective for the epoxidation of carbonyl compounds, while the Prilezhaev reaction is a classic method for the epoxidation of alkenes.

FeatureCorey-Chaykovsky Reaction (from Trimethylsulfoxonium Bromide)Prilezhaev Reaction (using m-CPBA)
Substrate Aldehydes, Ketones[1][2]Alkenes[3][4]
Reagent Dimethylsulfoxonium methylide (generated in situ)meta-Chloroperoxybenzoic acid (m-CPBA)[3]
Typical Product Epoxides[5][6]Epoxides[3][4]
Stereochemistry Nucleophilic attack on the carbonyl carbonConcerted, syn-addition to the double bond[7]
Example Yield 97% for benzophenone[8]60-80% for various alkenes[3]
Key Advantages Excellent for carbonyl to epoxide conversion; can be used for aziridination.[2]Broad substrate scope for alkenes; stereospecific.[3][7]
Key Limitations Not suitable for direct epoxidation of alkenes.Can lead to Baeyer-Villiger oxidation as a side reaction with ketones.[2][9]
Cyclopropanation: Corey-Chaykovsky vs. Simmons-Smith Reaction

For the synthesis of cyclopropanes, the Corey-Chaykovsky reaction with α,β-unsaturated carbonyls is compared with the Simmons-Smith reaction, a staple for cyclopropanating alkenes.

FeatureCorey-Chaykovsky Reaction (from this compound)Simmons-Smith Reaction
Substrate α,β-Unsaturated carbonyl compounds[5][10]Alkenes[11][12]
Reagent Dimethylsulfoxonium methylide (generated in situ)Organozinc carbenoid (e.g., from CH₂I₂ and Zn-Cu couple)[11]
Typical Product Cyclopropanes[5][10]Cyclopropanes[11][12]
Stereochemistry 1,4-conjugate addition followed by ring closure.[5]Concerted, stereospecific syn-addition.[11]
Example Yield 55-65% for certain methanoazepane frameworks.[13]High yields, e.g., for the synthesis of norcarane (B1199111) from cyclohexene.[11]
Key Advantages Effective for cyclopropanation of electron-poor double bonds in enones.Wide applicability for various alkenes; high stereospecificity.[11][12]
Key Limitations Substrate limited to α,β-unsaturated systems.Can be expensive due to the cost of diiodomethane.[11]

Experimental Protocols

Detailed methodologies for the synthesis and structural validation of reaction products are crucial for reproducible and reliable research.

Synthesis Protocols

Corey-Chaykovsky Epoxidation of a Ketone

  • Reagents: this compound, strong base (e.g., sodium hydride or potassium tert-butoxide), ketone, and an appropriate solvent (e.g., DMSO or THF).[6][14]

  • Procedure:

    • To a stirred suspension of this compound in anhydrous DMSO, add sodium hydride portion-wise at room temperature under an inert atmosphere.

    • Stir the resulting mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

    • Add a solution of the ketone in DMSO dropwise to the ylide solution.

    • Stir the reaction mixture at room temperature for several hours or until completion, as monitored by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[14]

Product Structure Validation Protocols

Accurate structural determination is paramount. The following are standard protocols for the analysis of epoxides and cyclopropanes.

1. ¹H NMR Spectroscopy for Epoxide Characterization

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified epoxide product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3][15]

    • Ensure the sample is free of any solid particles.[3]

    • If quantitative analysis is required, add a known amount of an internal standard.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the FID using an appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Identify the characteristic signals for the epoxide protons, which typically appear in the range of 2.5-3.5 ppm.[16][17] The coupling constants between the epoxide protons can provide information about their relative stereochemistry.

2. GC-MS for Cyclopropane (B1198618) Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the purified cyclopropane product (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[4]

    • If necessary, filter the sample to remove any particulate matter.[4]

  • Data Acquisition:

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms).

    • Use a temperature program that allows for the separation of the product from any impurities. A typical program might start at 50°C and ramp up to 250°C.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[1][18]

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention time and purity of the product.

    • Examine the mass spectrum of the product peak. The molecular ion peak will confirm the molecular weight of the cyclopropane. The fragmentation pattern can provide further structural information. For simple cyclopropanes, common fragments include the loss of a hydrogen atom (M-1) or a hydrogen molecule (M-2).[19]

Visualizing Reaction Pathways and Workflows

Diagrams are essential tools for understanding complex chemical processes and experimental designs.

Corey_Chaykovsky_Epoxidation reagents This compound + Base ylide Dimethylsulfoxonium Methylide reagents->ylide Deprotonation intermediate Betaine Intermediate ylide->intermediate Nucleophilic Attack ketone Ketone/Aldehyde ketone->intermediate product Epoxide + DMSO intermediate->product Intramolecular SN2

Corey-Chaykovsky epoxidation mechanism.

Product_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structure Validation start Reaction Setup reaction Reaction Monitoring (TLC/LC-MS) start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS/LC-MS) purification->ms other Other Spectroscopic Methods (IR, etc.) purification->other

A typical workflow for product synthesis and validation.

Method_Comparison_Logic start Desired Product epoxide Epoxide start->epoxide cyclopropane Cyclopropane start->cyclopropane carbonyl From Carbonyl? epoxide->carbonyl alkene From Alkene? epoxide->alkene enone From α,β-Unsaturated Carbonyl? cyclopropane->enone alkene2 From Alkene? cyclopropane->alkene2 cc Corey-Chaykovsky carbonyl->cc Yes prilezhaev Prilezhaev alkene->prilezhaev Yes cc_cyclo Corey-Chaykovsky enone->cc_cyclo Yes ss Simmons-Smith alkene2->ss Yes

Decision logic for selecting a synthetic method.

References

A Comparative Guide to Halide Effects (Br⁻ vs. I⁻ vs. Cl⁻) in Trimethylsulfoxonium Salts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of counterion in a reagent can be a critical yet often overlooked factor influencing reaction outcomes. This guide provides a detailed comparative study of trimethylsulfoxonium (B8643921) salts featuring bromide (TMSOB), iodide (TMSOI), and chloride (TMSOC) counterions. By examining their synthesis, physicochemical properties, and reactivity—supported by experimental data—this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Quantitative Comparison

The nature of the halide counterion imparts subtle but significant differences in the physical and chemical properties of trimethylsulfoxonium salts. These variations can impact solubility, stability, and handling characteristics, which are crucial considerations in experimental design.

PropertyTrimethylsulfoxonium Chloride (TMSOC)Trimethylsulfoxonium Bromide (TMSOB)Trimethylsulfoxonium Iodide (TMSOI)
Molecular Formula C₃H₉ClOSC₃H₉BrOSC₃H₉IOS
Molecular Weight 128.62 g/mol [1]173.07 g/mol [2]220.07 g/mol [3]
Appearance White to almost white powder or crystalWhite crystalline solid[2]White to off-white crystalline solid[4]
Melting Point 226-229 °C (lit.)[5]Decomposes at 180°C[6]208-212 °C (dec.) (lit.)[3][7]
Solubility
    WaterSolubleReadily soluble[8]Readily soluble (50 mg/mL)[4]
    MethanolSlightly soluble[5]Slightly soluble[8]Readily soluble[4]
    EthanolAlmost insoluble[8]Soluble
    DMSOSparingly soluble[5]Readily soluble[4]
Hygroscopicity HygroscopicHygroscopic[4]
Crystal Structure Orthorhombic[9]OrthorhombicOrthorhombic

This table summarizes key physicochemical properties of trimethylsulfoxonium halides, highlighting the influence of the counterion.

Halide Effects on Reactivity: The Corey-Chaykovsky Reaction

Trimethylsulfoxonium salts are most renowned as precursors to dimethylsulfoxonium methylide, the Corey-Chaykovsky reagent, which is instrumental in the synthesis of epoxides, cyclopropanes, and aziridines.[10][11] The choice of halide can influence the course of these reactions.

While direct comparative studies on the halide effect in the Corey-Chaykovsky reaction are not extensively documented, anecdotal evidence from the literature suggests that the counterion is not always an innocent bystander. In a notable example of a catalytic asymmetric cyclopropanation, researchers prepared the dimethylsulfoxonium methylide from trimethylsulfoxonium chloride. The procedure involved filtration of the resulting salt byproducts to circumvent "undesired salt effects" in the subsequent catalytic reaction.[12] This suggests that the presence of certain halide ions in the reaction mixture could potentially interfere with the catalyst or influence the stereochemical outcome.

The formation of the ylide itself involves the deprotonation of the sulfoxonium salt. The nature of the halide may influence the acidity of the methyl protons and the stability of the resulting ylide, although this is a subject that warrants further investigation.

Experimental Protocols

Detailed and reliable experimental procedures are paramount for reproducible research. Below are representative protocols for the synthesis of each of the trimethylsulfoxonium halides.

Synthesis of this compound (TMSOB)

This procedure is adapted from a patented method emphasizing safety and yield.[13]

Materials:

Procedure:

  • In a suitable pressure vessel, charge dimethyl sulfoxide and a molar equivalent of trimethyl orthoformate.

  • With adequate ventilation and stirring, carefully add methyl bromide to the mixture.

  • Seal the vessel and heat the reaction mixture at 60-65 °C for approximately 55 hours.

  • After cooling the vessel to room temperature and venting, the crystalline product is collected by filtration.

  • The crude product is washed with isopropanol and dried to afford this compound.

Synthesis of Trimethylsulfoxonium Iodide (TMSOI)

This is a common and straightforward laboratory preparation.[4][7]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Iodomethane (CH₃I)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine dimethyl sulfoxide and an equimolar amount of iodomethane.

  • Heat the mixture at reflux (approximately 70 °C) for 48 hours in a pressure vessel or for 3 days under a high-performance refluxing device.[4]

  • Upon cooling, the trimethylsulfoxonium iodide precipitates as a solid.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., chloroform (B151607) or acetone), and dry to obtain the product.

Synthesis of Trimethylsulfoxonium Chloride (TMSOC)

This method involves the oxidation of the corresponding sulfonium (B1226848) salt.[14]

Materials:

Procedure:

  • Prepare an aqueous solution of trimethylsulfonium chloride.

  • To this solution, add a catalytic amount of ruthenium dioxide hydrate.

  • While stirring under a chlorine atmosphere, slowly add a solution of sodium hypochlorite over several hours, maintaining the pH below 7.

  • After the reaction is complete, extract the aqueous mixture with chloroform to remove the ruthenium tetroxide.

  • The aqueous solution contains the desired trimethylsulfoxonium chloride.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general synthetic routes to trimethylsulfoxonium halides and their subsequent use in the Corey-Chaykovsky reaction.

Synthesis_of_Trimethylsulfoxonium_Halides cluster_Br Bromide (X = Br) cluster_I Iodide (X = I) cluster_Cl Chloride (X = Cl) DMSO Dimethyl Sulfoxide (DMSO) TMSOBr [(CH₃)₃SO]⁺Br⁻ DMSO->TMSOBr Pressure vessel, 60-65 °C MeX Methyl Halide (CH₃X) TMSOX Trimethylsulfoxonium Halide [(CH₃)₃SO]⁺X⁻ MeBr CH₃Br MeBr->TMSOBr MeI CH₃I TMSOI [(CH₃)₃SO]⁺I⁻ MeI->TMSOI DMSO_I DMSO DMSO_I->TMSOI Reflux TMSCl Trimethylsulfonium Chloride TMSOC [(CH₃)₃SO]⁺Cl⁻ TMSCl->TMSOC RuO4 RuO₄ (cat.) NaOCl RuO4->TMSOC Corey_Chaykovsky_Reaction TMSOX Trimethylsulfoxonium Halide [(CH₃)₃SO]⁺X⁻ Ylide Dimethylsulfoxonium Methylide (Corey-Chaykovsky Reagent) TMSOX->Ylide Base Strong Base (e.g., NaH) Base->Ylide - HX Epoxide Epoxide Ylide->Epoxide DMSO DMSO Ylide->DMSO Carbonyl Aldehyde or Ketone Carbonyl->Epoxide Salt Na⁺X⁻ Epoxide->Salt

References

Assessing the Stereoselectivity of Trimethylsulfoxonium Bromide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of chemical reactions is paramount. This guide provides a comprehensive comparison of the stereoselectivity of reactions involving trimethylsulfoxonium (B8643921) bromide and its alternatives, supported by experimental data and detailed protocols.

The Corey-Chaykovsky reaction, a cornerstone of modern organic synthesis, utilizes sulfur ylides to generate valuable three-membered rings such as epoxides, cyclopropanes, and aziridines.[1] The choice of the sulfur ylide precursor, primarily trimethylsulfoxonium salts (e.g., bromide, iodide) or trimethylsulfonium (B1222738) salts, significantly influences the stereoselectivity and chemoselectivity of these transformations. This guide focuses on assessing the stereoselectivity of reactions employing dimethylsulfoxonium methylide, the ylide generated from trimethylsulfoxonium bromide, and compares its performance with related sulfur ylides.

Distinguishing Sulfoxonium and Sulfonium (B1226848) Ylides

The key difference between the ylides derived from this compound (a sulfoxonium ylide) and trimethylsulfonium iodide (a sulfonium ylide) lies in their stability and reactivity. Dimethylsulfoxonium methylide is a more stabilized and less reactive ylide compared to dimethylsulfonium methylide.[1][2] This difference in stability dictates their preferred mode of attack on α,β-unsaturated carbonyl compounds. Generally, the less reactive dimethylsulfoxonium methylide favors 1,4-conjugate addition, leading to cyclopropanes, while the more reactive dimethylsulfonium methylide preferentially undergoes 1,2-addition to the carbonyl group, yielding epoxides.[1][3]

Comparative Analysis of Stereoselectivity

The following tables summarize quantitative data on the stereoselectivity of epoxidation, cyclopropanation, and aziridination reactions using ylides derived from trimethylsulfoxonium salts and their alternatives.

Epoxidation Reactions

Table 1: Diastereoselectivity in the Epoxidation of Aldehydes and Ketones

EntrySubstrateYlide PrecursorBase/SolventDiastereomeric Ratio (trans:cis)Yield (%)Reference
1BenzaldehydeTrimethylsulfonium IodideNaH / DMSO>95:590[2]
2CyclohexanoneTrimethylsulfonium IodideK-OtBu / DMSO-88[2]
3Cinchona Alkaloid KetoneDimethylsulfonium Methylide-Complete Diastereoselectivity-[4]
4Cinchona Alkaloid KetoneDimethylsulfoxonium Methylide-4:1-[4]

Table 2: Enantioselectivity in the Asymmetric Epoxidation of Aldehydes

EntrySubstrateChiral Sulfide (B99878)/ReagentBase/SolventEnantiomeric Excess (ee, %)Yield (%)Reference
1BenzaldehydeChiral 1,3-Oxathiane-41-[5]
2p-NitrobenzaldehydeChiral SulfideKOH79-[6]
3Various AldehydesChiral Aminosulfoxonium Ylide-up to 20-[7]
Cyclopropanation Reactions

Table 3: Diastereoselectivity in the Cyclopropanation of α,β-Unsaturated Carbonyls

EntrySubstrateYlide PrecursorBase/SolventDiastereomeric Ratio (trans:cis)Yield (%)Reference
1(E)-ChalconeTrimethylsulfoxonium IodideNaH / DMSO>99:195[1]
2Various EnonesTrimethylsulfoxonium IodideOrganic Base / AcetonitrileExclusive transGood to ExcellentOrganic Chemistry Portal
3Nitrile-substituted AlkeneThianthrene/Cs2CO3-≥20:1High

Table 4: Enantioselectivity in the Asymmetric Cyclopropanation of Enones

EntrySubstrateCatalyst/ReagentBase/SolventDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)Reference
1Various EnonesLa-Li3-(biphenyldiolate)3 + NaI--84-9973-97[7]
2β,γ-Unsaturated KetoestersChiral Rh(III) Complex->20:1up to 9948-89[8]
3Spiro-cyclopropyl OxindolesChiral N,N-dioxide/Mg(OTf)2-up to 97:366-9461-99[7]
4Various SubstratesChiral Aminosulfoxonium Ylide--up to 43-[7]
Aziridination Reactions

Table 5: Enantioselectivity in the Asymmetric Aziridination of Imines

EntrySubstrateCatalyst/ReagentEnantiomeric Excess (ee, %)Yield (%)Reference
1N-Benzhydryl IminesVAPOL/VANOL-derived Catalystsup to 78-[9]
22H-AzirinesChinchona Alkaloid Amide Catalysts72-9680-97[10]
3N-tert-Butanesulfinyl IminesPhenyldiazomethane (B1605601)/Rh catalyst-Quantitative[11]

Experimental Protocols

General Procedure for Diastereoselective Epoxidation (Corey-Chaykovsky Reaction)

This protocol is adapted from a representative procedure for the epoxidation of a ketone.[2]

Materials:

  • Trimethylsulfonium iodide

  • Dry Dimethylsulfoxide (DMSO)

  • Substrate (e.g., Allyl cyclohexanone)

  • Potassium tert-butoxide (K-OtBu)

  • Deionized water

  • Ethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a flask containing dry DMSO (25 mL), add trimethylsulfonium iodide (1.65 eq) and stir until completely dissolved.

  • Add the substrate (1.0 eq, e.g., 7.15 mmol of allyl cyclohexanone).

  • Slowly add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL) to the reaction mixture.

  • Stir the resulting solution at room temperature for 2 hours.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl ether.

  • Wash the combined organic phases with water and dry over anhydrous MgSO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired epoxide.

General Procedure for Enantioselective Cyclopropanation

This protocol is a generalized representation of an asymmetric cyclopropanation using a chiral catalyst.

Materials:

  • Substrate (e.g., β,γ-unsaturated ketoester)

  • Sulfoxonium ylide

  • Chiral Catalyst (e.g., Chiral Rh(III) Complex)

  • Appropriate solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (e.g., Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the substrate and the chiral catalyst in the specified solvent.

  • Add the sulfoxonium ylide to the mixture.

  • Stir the reaction at the optimized temperature (e.g., 50 °C) for the required duration (e.g., 45 hours).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the enantioenriched cyclopropane (B1198618).

Reaction Mechanisms and Workflows

The stereochemical outcome of the Corey-Chaykovsky reaction is determined by the mechanism of ylide addition and subsequent ring closure.

Epoxidation Mechanism

The epoxidation reaction proceeds via a nucleophilic attack of the sulfur ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 reaction where the alkoxide displaces the dimethyl sulfide or dimethyl sulfoxide (B87167) leaving group to form the epoxide ring.[1] The stereoselectivity is influenced by the reversibility of the initial betaine formation, with the thermodynamically more stable anti-betaine generally favored, leading to the trans-epoxide.[12]

Epoxidation_Mechanism Ylide Sulfur Ylide (from this compound) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde/Ketone Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 DMSO DMSO Betaine->DMSO Elimination

Caption: General mechanism for the Corey-Chaykovsky epoxidation.

Cyclopropanation Mechanism

In the case of α,β-unsaturated carbonyls, the more stable sulfoxonium ylide undergoes a Michael-type conjugate addition to the β-carbon. The resulting enolate then displaces the dimethyl sulfoxide in an intramolecular fashion to form the cyclopropane ring.[1] The preference for the formation of the trans-cyclopropane is generally observed.

Cyclopropanation_Mechanism Ylide Sulfoxonium Ylide Enolate Enolate Intermediate Ylide->Enolate 1,4-Addition Enone α,β-Unsaturated Carbonyl Enone->Enolate Cyclopropane Cyclopropane Enolate->Cyclopropane Intramolecular Cyclization DMSO DMSO Enolate->DMSO Elimination

Caption: General mechanism for the Corey-Chaykovsky cyclopropanation.

Asymmetric Catalysis Workflow

Achieving high enantioselectivity in these reactions often requires the use of a chiral catalyst. The general workflow involves the formation of a chiral catalyst-ylide complex which then reacts with the substrate, directing the attack from a specific face to yield an enantioenriched product.

Asymmetric_Catalysis_Workflow cluster_0 Catalytic Cycle Chiral_Catalyst Chiral Catalyst Complex Chiral Catalyst-Ylide Complex Chiral_Catalyst->Complex Ylide Sulfur Ylide Ylide->Complex Product Enantioenriched Product Complex->Product Stereoselective Reaction Product->Chiral_Catalyst Catalyst Regeneration Substrate Substrate Substrate->Product

Caption: General workflow for asymmetric catalysis in ylide reactions.

References

A Comparative Guide to the Applications of Trimethylsulfoxonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethylsulfoxonium (B8643921) bromide is a versatile and valuable reagent in organic synthesis, primarily known for its role in the Corey-Chaykovsky reaction to generate epoxides, cyclopropanes, and aziridines. This guide provides a comprehensive comparison of trimethylsulfoxonium bromide with alternative reagents for these key transformations, supported by experimental data and detailed protocols.

At a Glance: Key Applications and Alternatives

ApplicationThis compoundPrimary Alternative(s)Key Differences
Epoxidation Forms epoxides from aldehydes and ketones.Trimethylsulfonium (B1222738) Iodide/Chloride, m-CPBARegioselectivity with α,β-unsaturated carbonyls, stability of the ylide.
Cyclopropanation Reacts with α,β-unsaturated carbonyls to form cyclopropanes.Trimethylsulfonium Iodide/Chloride, Simmons-Smith Reagent, DiazomethaneRegioselectivity (1,4- vs. 1,2-addition), stereoselectivity, functional group tolerance.
Methylation Can act as a methylating agent for phenols.Methyl Iodide, Dimethyl Sulfate (B86663)Reactivity, safety profile, and reaction conditions.

In-Depth Comparison: Performance and Experimental Data

The Corey-Chaykovsky Reaction: Epoxidation and Cyclopropanation

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a carbonyl compound or an α,β-unsaturated carbonyl compound to produce an epoxide or a cyclopropane, respectively.[1] this compound is a precursor to dimethylsulfoxonium methylide, a stabilized sulfur ylide.[2][3] A common alternative is trimethylsulfonium iodide or bromide, which generates the less stable dimethylsulfonium methylide.[4][5]

The choice between these reagents often dictates the regioselectivity of the reaction with α,β-unsaturated carbonyl compounds. Generally, the more stable sulfoxonium ylide favors 1,4-conjugate addition, leading to cyclopropanes, while the more reactive sulfonium (B1226848) ylide favors 1,2-addition, yielding epoxides.[3][6]

Experimental Data: Epoxidation of Benzaldehyde

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Trimethylsulfoxonium IodideNaHDMSORoom Temp.192[7]
Trimethylsulfonium Iodidet-BuOKDMSORoom Temp.288[4]

Experimental Data: Cyclopropanation of Chalcone

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Trimethylsulfoxonium IodideNaHDMSO701885[8]
Simmons-Smith (CH₂I₂/Zn-Cu)-EtherReflux4890[9]
Methylation of Phenols

Trimethylsulfonium salts can also serve as methylating agents, offering an alternative to traditional reagents like methyl iodide and dimethyl sulfate.[10] While less reactive, they may offer advantages in terms of safety and handling.

Experimental Data: Methylation of 2-Hydroxy-5-methylbenzophenone

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Trimethylsulfonium BromideK₂CO₃PEG400100692[11]
Methyl IodideK₂CO₃AcetoneReflux8>95 (typical)General Knowledge

Experimental Protocols

Preparation of Dimethylsulfoxonium Methylide from this compound

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add a 60% dispersion of sodium hydride in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous DMSO to the flask.

  • Slowly add a solution of this compound in anhydrous DMSO to the stirred suspension of sodium hydride in DMSO at room temperature.

  • The reaction mixture will turn milky and then clear as the ylide forms. The resulting solution of dimethylsulfoxonium methylide is ready for use.[2]

General Procedure for the Corey-Chaykovsky Epoxidation

Materials:

  • Aldehyde or ketone

  • Solution of dimethylsulfoxonium methylide in DMSO (prepared as above)

  • DMSO, anhydrous

Procedure:

  • Dissolve the aldehyde or ketone in anhydrous DMSO.

  • To this solution, add the freshly prepared solution of dimethylsulfoxonium methylide dropwise at room temperature with stirring.

  • The reaction is typically stirred for several hours at room temperature or with gentle heating.

  • Upon completion (monitored by TLC), the reaction is quenched by the addition of water.

  • The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation.[12]

General Procedure for the Methylation of a Phenol (B47542)

Materials:

  • Phenol

  • Trimethylsulfonium bromide

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG400)

Procedure:

  • In a round-bottom flask, combine the phenol, trimethylsulfonium bromide (1.2 equivalents), and potassium carbonate (1.2 equivalents).

  • Add PEG400 as the solvent.

  • Heat the mixture to 100 °C with stirring for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and dilute it with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with aqueous sodium hydroxide (B78521) to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methylated product.[11]

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows discussed.

Corey_Chaykovsky_Epoxidation cluster_Ylide_Formation Ylide Formation cluster_Epoxidation Epoxidation TMSOBr Trimethylsulfoxonium Bromide Ylide Dimethylsulfoxonium Methylide TMSOBr->Ylide Deprotonation Base Base (e.g., NaH) Base->TMSOBr Carbonyl Aldehyde or Ketone Ylide->Carbonyl Nucleophilic Attack Betaine Betaine Intermediate Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 DMSO DMSO Betaine->DMSO

Caption: Corey-Chaykovsky epoxidation workflow.

Corey_Chaykovsky_Cyclopropanation cluster_Ylide_Formation Ylide Formation cluster_Cyclopropanation Cyclopropanation TMSOBr Trimethylsulfoxonium Bromide Ylide Dimethylsulfoxonium Methylide TMSOBr->Ylide Deprotonation Base Base (e.g., NaH) Base->TMSOBr Enone α,β-Unsaturated Carbonyl Ylide->Enone 1,4-Conjugate Addition Enolate Enolate Intermediate Enone->Enolate Cyclopropane Cyclopropane Enolate->Cyclopropane Intramolecular SN2 DMSO DMSO Enolate->DMSO

Caption: Corey-Chaykovsky cyclopropanation workflow.

Methylation_of_Phenol Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenol Anisole Anisole Derivative Phenoxide->Anisole SN2 Attack TMSBr Trimethylsulfonium Bromide TMSBr->Anisole DMS Dimethyl Sulfide TMSBr->DMS

Caption: Methylation of a phenol using a trimethylsulfonium salt.

References

A Mechanistic Showdown: Corey-Chaykovsky Epoxidation vs. Alkene Oxidation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of epoxides is a critical step in the construction of complex molecules. The choice of epoxidation method can significantly impact yield, stereoselectivity, and substrate compatibility. This guide provides a detailed mechanistic comparison of the Corey-Chaykovsky reaction with other prominent epoxidation techniques, namely the Prilezhaev, Sharpless, and Jacobsen-Katsuki epoxidations. By presenting key mechanistic differences, quantitative performance data, and detailed experimental protocols, this document aims to equip researchers with the knowledge to select the optimal method for their synthetic challenges.

Executive Summary

The Corey-Chaykovsky reaction distinguishes itself by forming epoxides from carbonyl compounds via nucleophilic attack of a sulfur ylide. This contrasts with the other methods discussed, which all involve the electrophilic oxidation of an alkene. This fundamental difference in starting material and mechanism dictates the substrate scope and potential applications of each reaction. While the Prilezhaev reaction offers a straightforward approach for alkene epoxidation, the Sharpless and Jacobsen-Katsuki reactions provide powerful catalytic and asymmetric methods for producing chiral epoxides, which are invaluable in pharmaceutical synthesis.

Mechanistic Comparison

The choice of an epoxidation strategy is fundamentally a choice between different mechanistic pathways. The Corey-Chaykovsky reaction proceeds through a nucleophilic addition-elimination pathway, while the Prilezhaev, Sharpless, and Jacobsen-Katsuki reactions all rely on the electrophilic attack on an alkene.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium (B1226848) salt and a strong base, to convert aldehydes or ketones to the corresponding epoxides.[1][2] The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate.[1] This is followed by an intramolecular S_N2 reaction where the alkoxide displaces the dialkyl sulfide, forming the three-membered epoxide ring.[3]

Prilezhaev Reaction

The Prilezhaev reaction is the epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1] The reaction proceeds via a concerted "butterfly" mechanism where the peroxy acid delivers an oxygen atom to the alkene in a single step.[4] This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[1]

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a highly enantioselective method for the epoxidation of primary and secondary allylic alcohols.[5] It employs a catalytic system composed of titanium tetraisopropoxide and a chiral diethyl or diisopropyl tartrate ligand. tert-Butyl hydroperoxide (TBHP) serves as the stoichiometric oxidant.[6] The predictability of the stereochemical outcome based on the chirality of the tartrate used is a key advantage of this method.[7]

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of a broader range of alkenes, particularly cis-disubstituted and trisubstituted olefins, which are not suitable substrates for the Sharpless epoxidation.[3] This method utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach).[8]

Performance Data

The following tables summarize quantitative data for each epoxidation method, providing a comparative overview of their efficiency and selectivity across various substrates.

Corey-Chaykovsky Reaction Data
Carbonyl SubstrateYlide PrecursorBaseSolventYield (%)Reference
BenzophenoneTrimethylsulfonium (B1222738) iodideKOHt-Butanol97[9]
4-Methylphenyl phenyl ketoneTrimethylsulfonium iodideKOHt-Butanol95[9]
AcetophenoneTrimethylsulfonium iodideKOHt-Butanol85[9]
Cyclohexanone (B45756)Trimethylsulfonium iodideKOtBuDMSO88[10]
BenzaldehydeTrimethylsulfonium iodideNaHDMSO/THF92[11]
Sharpless Asymmetric Epoxidation Data
Allylic Alcohol SubstrateChiral LigandOxidantYield (%)ee (%)Reference
GeraniolL-(+)-DETTBHP9595[7]
(E)-2-Hexen-1-olL-(+)-DETTBHP8594[7]
Cinnamyl alcoholD-(-)-DIPTTBHP90>95[7]
Allyl alcoholL-(+)-DETTBHP8095[7]
3-Methyl-2-buten-1-olD-(-)-DIPTTBHP8898[7]
Jacobsen-Katsuki Asymmetric Epoxidation Data
Alkene SubstrateOxidantAdditiveYield (%)ee (%)Reference
1,2-DihydronaphthaleneNaOClN-Methylmorpholine N-oxide9792[12]
StyreneNaOClPyridine N-oxide6491[13]
cis-β-MethylstyreneNaOCl-7696[13]
Prilezhaev Reaction (m-CPBA) Data
Alkene SubstrateSolventYield (%)DiastereoselectivityReference
trans-2-ButeneCH₂Cl₂60-80trans only[1]
cis-StilbeneDichloromethane (B109758)>95cis only[14]
CyclohexeneChloroform~90syn addition[4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each key epoxidation method.

Corey-Chaykovsky Epoxidation Protocol

Synthesis of 1-Allyl-7-oxabicyclo[4.1.0]heptane [10]

  • To a stirred solution of trimethylsulfonium iodide (1.65 eq) in dry DMSO (25 mL), add allyl cyclohexanone (7.15 mmol, 1.0 eq).

  • Add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL) to the mixture.

  • Stir the resulting solution at room temperature for 2 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic phases with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired epoxide (88% yield).

Sharpless Asymmetric Epoxidation Protocol

Epoxidation of (E)-2-Hexen-1-ol [15]

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to -20 °C.

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄), followed by L-(+)-diethyl tartrate (L-(+)-DET) via syringe.

  • Stir the mixture for 10 minutes, then add (E)-2-hexen-1-ol.

  • Slowly add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide (TBHP) in toluene, maintaining the internal temperature below -10 °C.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and warm the mixture to room temperature, stirring for 1 hour.

  • Add a 10% aqueous NaOH solution and stir for another 30 minutes.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Jacobsen-Katsuki Asymmetric Epoxidation Protocol

General Procedure [16]

  • In a flask, dissolve the chiral (R,R)- or (S,S)-salen ligand in a suitable solvent (e.g., ethanol).

  • Add manganese(II) acetate (B1210297) tetrahydrate and reflux the mixture.

  • Bubble air through the solution while continuing to reflux to form the Mn(III) catalyst.

  • Isolate the catalyst after cooling.

  • For the epoxidation, dissolve the alkene substrate in a solvent like dichloromethane.

  • Add a buffered aqueous solution (e.g., 0.05 M Na₂HPO₄).

  • Add the Jacobsen's catalyst (typically 4-6 mol%).

  • Add the oxidant (e.g., commercial bleach, NaOCl) dropwise while stirring vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic phase, wash with brine, and dry over Na₂SO₄.

  • Remove the solvent and purify the epoxide by flash column chromatography.

Prilezhaev (m-CPBA) Epoxidation Protocol

General Buffered Procedure [2]

  • To a solution of the alkene (1 eq) and 2,6-di-tert-butylpyridine (B51100) (2.2 eq) in dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA) (1.7 eq).

  • Stir the mixture at room temperature until TLC analysis indicates the disappearance of the starting alkene.

  • Pour the reaction mixture into a 0.5 M NaOH solution.

  • Separate the organic phase and wash it successively with 0.5 M NaOH and saturated aqueous NaHCO₃.

  • Dry the organic layer over MgSO₄ and concentrate in vacuo to obtain the epoxide.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways of the discussed epoxidation reactions.

Corey_Chaykovsky_Mechanism cluster_ylide Ylide Formation cluster_epoxidation Epoxidation Sulfonium R₂S⁺-CH₃ Ylide R₂S⁺-CH₂⁻ Sulfonium->Ylide Deprotonation Base Base⁻ Carbonyl R'₂C=O Ylide->Carbonyl Nucleophilic Attack Betaine R'₂C(O⁻)-CH₂-S⁺R₂ Carbonyl->Betaine Epoxide R'₂C(O)CH₂ Betaine->Epoxide Intramolecular SN2 Sulfide R₂S Betaine->Sulfide Elimination

Corey-Chaykovsky Reaction Mechanism

Prilezhaev_Mechanism cluster_reaction Prilezhaev Epoxidation Alkene R₂C=CR₂ TransitionState Butterfly Transition State Alkene->TransitionState PeroxyAcid R'C(=O)OOH PeroxyAcid->TransitionState Epoxide R₂C(O)CR₂ TransitionState->Epoxide CarboxylicAcid R'C(=O)OH TransitionState->CarboxylicAcid Sharpless_Epoxidation_Cycle catalyst Ti(OiPr)₂(tartrate) complex1 Ti(OiPr)(tartrate)(OOR) catalyst->complex1 + t-BuOOH - iPrOH complex2 Ti(OiPr)(tartrate)(OOR)(allylic alcohol) complex1->complex2 + Allylic Alcohol - iPrOH product_complex Ti(OiPr)₂(tartrate)(epoxy alcohol) complex2->product_complex Oxygen Transfer product_complex->catalyst + Allylic Alcohol - Epoxy Alcohol epoxide Epoxide product_complex->epoxide allylic_alcohol Allylic Alcohol oxidant t-BuOOH Jacobsen_Epoxidation_Cycle catalyst Mn(III)-salen active_catalyst Mn(V)=O-salen catalyst->active_catalyst + Oxidant epoxide_complex [Alkene-Mn(V)=O-salen]‡ active_catalyst->epoxide_complex + Alkene product_catalyst Mn(III)-salen epoxide_complex->product_catalyst Oxygen Transfer epoxide Epoxide epoxide_complex->epoxide alkene Alkene oxidant Oxidant (e.g., NaOCl)

References

cost-benefit analysis of using Trimethylsulfoxonium bromide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethylsulfoxonium (B8643921) bromide is a versatile and efficient reagent in organic synthesis, primarily utilized for the preparation of epoxides, cyclopropanes, and aziridines through the Johnson-Corey-Chaykovsky reaction. This guide provides a comprehensive cost-benefit analysis of using Trimethylsulfoxonium bromide compared to its common alternative, Trimethylsulfoxonium iodide, and the related sulfonium (B1226848) ylides. The comparison includes key performance indicators, cost-effectiveness, and safety considerations, supported by experimental data.

Performance Comparison: Bromide vs. Iodide

The choice between this compound and its iodide counterpart often depends on factors such as solubility, stability, and cost. While both are effective in generating the reactive dimethylsulfoxonium methylide (Corey's ylide), subtle differences can influence their suitability for specific applications.

Data Summary: Epoxidation of Carbonyl Compounds

The following table summarizes typical yields and reaction times for the epoxidation of various carbonyl compounds using this compound and Trimethylsulfoxonium iodide under Corey-Chaykovsky conditions.

Carbonyl SubstrateReagentBaseSolventTime (h)Yield (%)Reference
Benzaldehyde (B42025)This compoundNaHDMSO2~90Inferred from iodide data
BenzaldehydeTrimethylsulfoxonium iodideNaHDMSO291[1]
AcetophenoneThis compoundt-BuOKDMSO3~85Inferred from iodide data
AcetophenoneTrimethylsulfoxonium iodidet-BuOKDMSO385[1]
CyclohexanoneThis compoundKOH(bmim)PF62~90Inferred from iodide data
CyclohexanoneTrimethylsulfoxonium iodideKOH(bmim)PF6290[1]
CarvoneTrimethylsulfoxonium iodideNaHDMSO-High[2]

Note: Direct comparative data for this compound under identical conditions is limited in the reviewed literature. The presented data for the bromide is an informed estimation based on the very similar reactivity of the corresponding ylides generated from the bromide and iodide salts.

Cost-Benefit Analysis

A key consideration in reagent selection is the overall cost-effectiveness. This includes not only the purchase price but also factors like reaction efficiency, ease of handling, and safety-related expenses.

Cost Comparison of Trimethylsulfoxonium Salts

CompoundSupplier (Example)PurityPrice (USD/kg)
This compoundVarious98-99%$20 - $100+
Trimethylsulfoxonium iodideVarious98-99%$99 - $4200

Note: Prices are subject to significant variation based on supplier, quantity, and market conditions. The prices listed are for illustrative purposes based on publicly available data.[3][4]

From a cost perspective, this compound is often a more economical choice than the iodide salt. Given their comparable reactivity and yields in many applications, the bromide salt can offer a significant cost advantage, particularly for large-scale synthesis.

Experimental Protocol: Epoxidation of Benzaldehyde

This protocol is a representative example of the Johnson-Corey-Chaykovsky reaction using a trimethylsulfoxonium salt.

Materials:

  • This compound (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous DMSO to the flask.

  • In a separate flask, dissolve this compound in anhydrous DMSO.

  • Slowly add the this compound solution to the sodium hydride suspension at room temperature. The mixture will turn milky and evolve hydrogen gas.

  • Stir the resulting ylide solution at room temperature for 15-20 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of benzaldehyde in anhydrous DMSO to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding cold water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Process and Comparison

Experimental Workflow for Epoxidation

G Experimental Workflow: Corey-Chaykovsky Epoxidation reagents Prepare Reagents: - this compound - Sodium Hydride - Benzaldehyde - Anhydrous DMSO ylide Generate Ylide: Add TMSOBr to NaH in DMSO reagents->ylide reaction Epoxidation Reaction: Add Benzaldehyde to Ylide Solution ylide->reaction workup Aqueous Workup: Quench with water, extract with ether reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Styrene Oxide purification->product

Caption: A typical workflow for the synthesis of epoxides using this compound.

Logical Comparison of Reagents

G Comparison: TMSO Bromide vs. TMSO Iodide cluster_cost Cost cluster_reactivity Reactivity TMSOBr Trimethylsulfoxonium Bromide Ylide Dimethylsulfoxonium Methylide (Ylide) TMSOBr->Ylide Base Cost_Br Generally Lower TMSOBr->Cost_Br Reactivity Essentially Identical TMSOBr->Reactivity TMSOI Trimethylsulfoxonium Iodide TMSOI->Ylide Base Cost_I Generally Higher TMSOI->Cost_I TMSOI->Reactivity Epoxide Epoxide Product Ylide->Epoxide Carbonyl

References

A Comparative Guide to Analytical Techniques for Confirming Trimethylsulfoxonium Bromide Reaction Completion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Corey-Chaykovsky reaction, which utilizes trimethylsulfoxonium (B8643921) bromide to convert aldehydes and ketones to their corresponding epoxides, is a cornerstone of modern organic synthesis. Ensuring the complete consumption of starting materials and accurately quantifying the formation of the desired product are critical for process optimization, yield calculation, and downstream applications. This guide provides an objective comparison of the most common analytical techniques for monitoring the completion of reactions involving trimethylsulfoxonium bromide, supported by detailed experimental protocols and illustrative workflows.

Comparison of Analytical Techniques

The choice of analytical technique for monitoring a Corey-Chaykovsky reaction depends on a variety of factors, including the desired level of accuracy and precision, the speed of analysis, and the available instrumentation. The following table summarizes the key performance characteristics of Nuclear Magnetic Resonance (NMR) spectroscopy, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) for this application.

ParameterNMR SpectroscopyThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Use Quantitative analysis of reaction kinetics and final conversion.Rapid, qualitative monitoring of reaction progress.Quantitative analysis of reaction components with high resolution.
Sample Throughput Low to moderate.High.Moderate to high (with autosampler).
Limit of Detection (LOD) ~1-5 mol%~1-2% (visual)Low (µg/mL to ng/mL range)
Limit of Quantification (LOQ) ~5 mol%Not applicable (qualitative)Low (µg/mL to ng/mL range)
Linearity ExcellentNot applicableExcellent
Precision High (<2% RSD)Not applicableHigh (<2% RSD)
Analysis Time 5-15 minutes per sample< 30 minutes for multiple samples10-30 minutes per sample
Equipment Cost HighLowHigh
Solvent Consumption LowLowModerate

In-Situ Monitoring: A Note on FTIR Spectroscopy

For real-time, continuous monitoring of reaction kinetics, in-situ Fourier-Transform Infrared (FTIR) spectroscopy can be a powerful tool. By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, the disappearance of the carbonyl stretch of the starting aldehyde or ketone and the appearance of characteristic epoxide stretches can be monitored in real-time.[1][2][3] This technique is particularly valuable for understanding reaction mechanisms and identifying transient intermediates.

Experimental Protocols

The following protocols are provided as a starting point for monitoring the Corey-Chaykovsky reaction of benzaldehyde (B42025) with dimethylsulfoxonium methylide (generated from this compound) to form styrene (B11656) oxide.

Quantitative ¹H NMR Spectroscopy

This method allows for the direct quantification of the conversion of the starting material to the product by integrating the signals of characteristic protons.[4][5][6][7][8]

Protocol:

  • Sample Preparation:

    • At timed intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Filter the sample through a small plug of cotton wool into an NMR tube.[9]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration. A typical D1 value is 30 seconds for quantitative analysis.

    • Use a 90° pulse angle.

    • Acquire at least 8 scans for good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the aldehydic proton signal of benzaldehyde (typically around 10 ppm) and a well-resolved proton signal of styrene oxide (e.g., the methine proton at ~3.8 ppm).

    • Integrate a signal from the internal standard.

    • Calculate the molar ratio of benzaldehyde to styrene oxide at each time point to determine the reaction conversion.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively assessing the progress of a reaction.[10][11][12][13]

Protocol:

  • TLC Plate Preparation:

    • On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

    • Mark three lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Sample Spotting:

    • Dissolve a small amount of the starting material (benzaldehyde) in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the starting material solution on the SM and Co lanes.

    • At timed intervals, withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on the Co and RM lanes.

  • Elution:

    • Prepare a developing chamber with a suitable mobile phase. For separating benzaldehyde and styrene oxide, a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 or 8:2 v/v) is a good starting point.[14]

    • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm), as both benzaldehyde and styrene oxide are UV active.

    • Alternatively, use a potassium permanganate (B83412) stain to visualize the spots.

    • The reaction is complete when the starting material spot is no longer visible in the RM lane.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a highly sensitive and quantitative method for monitoring the reaction, capable of separating the starting material, product, and any potential side products with high resolution.[15][16][17][18][19][20][21][22][23][24]

Protocol:

  • Method Development:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 60:40 v/v) can be used. Gradient elution may be necessary for complex reaction mixtures.

    • Detection: UV detection at a wavelength where both benzaldehyde and styrene oxide absorb (e.g., 254 nm).

    • Flow Rate: A typical flow rate is 1 mL/min.

  • Sample Preparation:

    • At timed intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction and dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to benzaldehyde and styrene oxide based on their retention times (determined by injecting standards of the pure compounds).

    • Integrate the peak areas of the starting material and product.

    • Create a calibration curve for both compounds to accurately quantify their concentrations and determine the reaction conversion over time.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each of the described analytical techniques.

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_analysis Analysis A Prepare TLC Plate D Spot SM, Co-spot, and RM A->D B Prepare Developing Chamber E Elute TLC Plate B->E C Withdraw Reaction Aliquot C->D D->E F Visualize under UV/Stain E->F G Interpret Results F->G

TLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Preparation cluster_analysis Analysis A Develop HPLC Method B Prepare Mobile Phase A->B F Inject into HPLC B->F C Withdraw Reaction Aliquot D Quench and Dilute C->D E Filter Sample D->E E->F G Acquire Chromatogram F->G H Integrate and Quantify G->H

HPLC Experimental Workflow

NMR_Workflow cluster_prep Preparation cluster_sampling Sampling & Preparation cluster_analysis Analysis A Prepare Deuterated Solvent with Internal Standard C Quench in Solvent/Standard A->C B Withdraw Reaction Aliquot B->C D Transfer to NMR Tube C->D E Acquire 1H NMR Spectrum D->E F Process and Phase E->F G Integrate and Quantify F->G

NMR Experimental Workflow

By selecting the appropriate analytical technique and following a robust experimental protocol, researchers can confidently confirm the completion of reactions involving this compound, leading to improved process control and more reliable synthetic outcomes.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Trimethylsulfoxonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Trimethylsulfoxonium Bromide, from personal protective equipment to disposal protocols, enabling you to focus on your critical work with confidence.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects against dust particles and potential splashes.
Skin Protection - Chemical-resistant gloves (materials to be determined by specific lab safety protocols). - Fire/flame resistant and impervious clothing.[1][2] - Appropriate protective clothing to prevent skin exposure.[3][4]Prevents skin contact and irritation.[3][4]
Respiratory Protection - Use in a well-ventilated area. - If exposure limits are exceeded or irritation is experienced, use a full-face respirator or a NIOSH/MSHA approved respirator.[2][5] - A dust respirator is also recommended.Avoids inhalation of dust particles which may cause respiratory tract irritation.[3][4]

Handling and Storage: Best Practices

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of the laboratory environment.

Handling:

  • Always handle in a well-ventilated area.[1][2]

  • Minimize dust generation and accumulation.[3]

  • Avoid contact with skin and eyes.[1][2][3]

  • Use non-sparking tools to prevent ignition.[1][2]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container.[1][3]

  • Keep in a cool, dry, and well-ventilated place.[1][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

Emergency Procedures: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is essential.

Exposure Route First Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[2] Seek medical aid if irritation persists.[3]
Eye Contact Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][3]

Spill and Disposal Plan: A Step-by-Step Guide

A clear and concise plan for managing spills and disposing of this compound is necessary to prevent environmental contamination and ensure regulatory compliance.

Spill Response:

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]

  • Personal Protection: Wear the appropriate PPE as outlined above.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Cover a powder spill with a plastic sheet or tarp to minimize spreading.[5]

  • Clean-up: Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[3] Avoid creating dust.[5]

  • Decontamination: Clean the contaminated surface thoroughly.[5]

Disposal Protocol:

  • Chemical Waste: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]

  • Environmental Protection: Do not allow the chemical to enter drains or sewer systems.[1][2]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1][2]

The following workflow diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal a Assess Hazards & Review SDS b Don Appropriate PPE a->b c Work in Ventilated Area b->c d Handle with Care to Avoid Dust c->d e Evacuate & Ventilate d->e Accidental Spill h Collect in Labeled Container d->h Routine Use f Contain Spill e->f g Clean Up & Decontaminate f->g g->h i Dispose via Licensed Facility h->i

References

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Trimethylsulfoxonium Bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.